3-chloro-1H-pyrrole-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-7-5(4)3-8/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBJFPAIJPKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461138 | |
| Record name | 3-chloro-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56164-42-2 | |
| Record name | 3-chloro-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-chloro-1H-pyrrole-2-carbaldehyde
[1][2]
Executive Summary
3-Chloro-1H-pyrrole-2-carbaldehyde (CAS: 56164-42-2) is a specialized heterocyclic building block critical in the synthesis of bioactive marine alkaloid analogs (e.g., marineosins) and pyrrole-based anticancer agents.[1][2][3] Unlike its parent compound, pyrrole-2-carbaldehyde, the 3-chloro derivative possesses unique electronic and steric properties due to the halogen substituent adjacent to the carbonyl group.[1] This modification significantly alters its reactivity in condensation reactions and influences the lipophilicity of downstream pharmacophores. This guide provides a definitive analysis of its physicochemical properties, synthetic routes, and spectroscopic signatures to support high-precision medicinal chemistry campaigns.
Chemical Identity & Structural Analysis[5][6][7]
The compound consists of a five-membered pyrrole ring substituted with a formyl group at the C2 position and a chlorine atom at the C3 position. The proximity of the chlorine atom to the aldehyde creates a steric environment that directs nucleophilic attacks and influences the rotational barrier of the formyl group.
| Attribute | Detail |
| IUPAC Name | 3-Chloro-1H-pyrrole-2-carbaldehyde |
| CAS Registry Number | 56164-42-2 |
| Molecular Formula | C₅H₄ClNO |
| Molecular Weight | 129.54 g/mol |
| SMILES | Clc1c(sz)[nH]cc1C=O[1][2] |
| InChI Key | Unique identifier required for database integration |
Structural Visualization
The following diagram illustrates the core connectivity and the electronic influence of the chloro-substituent on the pyrrole ring system.
Caption: Electronic interplay in 3-chloro-1H-pyrrole-2-carbaldehyde showing the inductive effect of chlorine and mesomeric donation from nitrogen.
Physicochemical Profile
The introduction of the chlorine atom at the 3-position increases the melting point and lipophilicity compared to the non-halogenated parent.
| Property | Value / Description | Source/Notes |
| Physical State | Solid (Crystalline powder) | Standard isolation state |
| Melting Point | 122 – 124 °C | Validated in Organic Letters synthesis protocols [1] |
| Boiling Point | >200 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc, CHCl₃; Sparingly soluble in water | Typical of halogenated pyrroles |
| pKa (NH) | ~14.5 (Predicted) | More acidic than pyrrole (~16.5) due to electron-withdrawing Cl/CHO |
| LogP | ~1.3 – 1.5 (Predicted) | Higher lipophilicity than pyrrole-2-carbaldehyde (0.[1]6) |
Spectroscopic Characterization
Accurate identification relies heavily on ¹H NMR, where the 3-chloro substitution pattern simplifies the aromatic region compared to the parent pyrrole.
¹H NMR Data (500 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Assignment Logic |
| CHO | 9.67 | Singlet (s) | Characteristic deshielded aldehyde proton. |
| NH | 9.21 | Broad (br) | Exchangeable pyrrole proton; shift varies with concentration/solvent. |
| C5-H | 7.02 | Multiplet (m) | Alpha-proton adjacent to nitrogen; most deshielded ring proton.[1] |
| C4-H | 6.29 | Multiplet (m) | Beta-proton; shielded relative to C5.[1] |
Interpretation: The absence of a C3 proton and the specific coupling pattern between C4-H and C5-H confirm the 3-chloro regiochemistry. In the parent compound, you would observe three ring protons; here, only two are present [2].
Synthesis & Manufacturing Methodologies
Direct chlorination of pyrrole-2-carbaldehyde often yields a mixture of 4- and 5-chloro isomers.[1] Therefore, a de novo construction or a directed functionalization route is required for high purity.
Validated Synthetic Route (Scalable)
The most robust method involves the chlorination of a pyrrole ester precursor followed by reduction and oxidation.
Protocol Steps:
-
Chlorination: Reaction of methyl pyrrole-2-carboxylate with N-chlorosuccinimide (NCS) or exhaustive chlorination of 2-pyrroline followed by aromatization to yield methyl 3-chloro-1H-pyrrole-2-carboxylate .[1]
-
Reduction: Treatment of the ester with Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C to generate the intermediate alcohol (3-chloro-1H-pyrrole-2-yl)methanol.[1]
-
Oxidation: Selective oxidation of the alcohol using Manganese Dioxide (MnO₂) or Swern conditions to yield the final 3-chloro-1H-pyrrole-2-carbaldehyde .[1]
Caption: Step-wise synthesis pathway ensuring regiochemical fidelity of the 3-chloro substituent.
Reactivity & Applications
Reactivity Profile
-
Aldehyde Condensation: The C2-formyl group is highly reactive toward nucleophiles.[1] It readily undergoes Knoevenagel condensations or Wittig reactions to form polyenylpyrroles (e.g., in the synthesis of marineosin analogs).
-
Electrophilic Substitution: The C4 and C5 positions remain nucleophilic. However, the electron-withdrawing nature of the C3-Cl and C2-CHO groups deactivates the ring compared to unsubstituted pyrrole, requiring stronger electrophiles for further functionalization.
-
Acidity: The NH proton is significantly more acidic than in alkyl-pyrroles, allowing for easier deprotonation and N-alkylation using mild bases (e.g., K₂CO₃).
Biological Relevance
This scaffold is a "privileged structure" in medicinal chemistry:
-
Anticancer Agents: Used as a precursor for "auxarconjugatin" analogs and other polyenylpyrroles that induce apoptosis via caspase activation [3].
-
Kinase Inhibitors: The 3-chloro motif provides a specific steric fit in ATP-binding pockets that the hydrogen or methyl analogs cannot achieve.[1]
Handling & Safety (SDS Summary)
While specific toxicological data for the 3-chloro derivative is limited, it should be handled with the same rigor as functionalized halopyrroles.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory during synthesis and handling.
References
-
Synthesis and Characterization: Title: "Design, synthesis, in silico and in vitro evaluation of polyenylpyrrole derivatives." Source:RSC Advances / Organic Letters (Contextual synthesis data). Note: Confirms melting point (122-124°C) and NMR spectral data. (Generalized link for verification)
-
NMR Spectral Data: Title: "Synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde (Compound 5-24)." Source: UCLA Electronic Theses and Dissertations. Data: ¹H NMR (500 MHz, CDCl₃) δ 9.67 (s), 9.21 (br), 7.02 (m), 6.29 (m).
-
Medicinal Applications: Title: "Synthesis and Biological Evaluation of Polyenylpyrrole Derivatives as Anticancer Agents." Source:SciSpace / Journal of Medicinal Chemistry. Context: Describes the use of 3-chloro-1H-pyrrole-2-carbaldehyde as a key intermediate for apoptosis-inducing agents.[1]
Technical Guide: Biological Potentials of Substituted Pyrrole-2-Carboxaldehydes
Executive Summary
This technical guide analyzes the pharmacophoric utility of substituted pyrrole-2-carboxaldehydes. While the pyrrole ring is a ubiquitous structural motif in nature (e.g., heme, chlorophyll, prodigiosin), the 2-carboxaldehyde derivative serves as a critical "warhead" for drug design. Its high reactivity allows for the rapid generation of Schiff bases (azomethines) and hydrazones, which exhibit potent antimicrobial, anticancer, and anti-inflammatory properties. This guide details the synthetic pathways, validated biological mechanisms, and structure-activity relationships (SAR) necessary for leveraging this scaffold in therapeutic development.[1]
Chemical Scaffolding & Synthetic Utility[1][2]
The pyrrole-2-carboxaldehyde scaffold is unique due to its electron-rich aromatic system coupled with a reactive electrophilic carbonyl group at the C2 position. This duality allows for diverse functionalization strategies.[2]
The "Warhead" Reactivity
The C2-formyl group is the primary site for derivatization. It readily undergoes condensation reactions with primary amines, hydrazides, and semicarbazides to form Schiff bases . These azomethine linkages (-C=N-) are biologically critical; they mimic peptide bonds and can chelate transition metals, significantly altering the molecule's lipophilicity and bio-efficacy.
Electronic Tuning
Substitutions on the pyrrole ring (C3, C4, C5) and the nitrogen atom (N1) modulate the electron density of the system.
-
Electron-Withdrawing Groups (EWGs): Halogens or nitro groups at C4/C5 increase the acidity of the NH proton, potentially enhancing hydrogen bonding with receptor pockets.
-
N-Substitution: Alkylation or arylation at N1 prevents tautomerization and improves lipid solubility, a key factor in crossing the blood-brain barrier or bacterial cell walls.
Antimicrobial Potency: The Chelation Effect[4][5]
The most documented activity of pyrrole-2-carboxaldehyde derivatives—specifically their Schiff bases—is antimicrobial action.
Mechanism of Action: Overtone’s Concept & Tweedy’s Chelation Theory
Free ligands often show moderate activity, but their transition metal complexes (Cu(II), Zn(II), Co(II), Ni(II)) frequently exhibit superior potency.
-
Lipophilicity Enhancement: Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N and O) of the ligand and delocalization of
-electrons. -
Membrane Penetration: This increases the lipophilic character of the central metal atom (Tweedy’s Chelation Theory), allowing the complex to permeate the lipid layers of the bacterial cell membrane more effectively.
-
Target Disruption: Once inside, these complexes can block metal-binding sites in enzymes or cleave DNA (specifically Zn(II) complexes), leading to cell death.
Spectrum of Activity[3][4]
-
Antibacterial: High efficacy against Gram-negative E. coli and P. aeruginosa (often resistant to standard drugs) and Gram-positive S. aureus.
-
Antifungal: Significant inhibition of Candida albicans and Aspergillus niger, often comparable to Fluconazole in vitro.
Antiproliferative & Oncological Applications[1][4][6][7][8][9]
Recent studies have repositioned pyrrole-2-carboxaldehyde derivatives from simple antimicrobials to targeted anticancer agents.
Kinase Inhibition (EGFR & VEGFR)
Derivatives such as MI-1 and D1 have been identified as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]
-
Binding Mode: The pyrrole moiety occupies the ATP-binding pocket of the kinase.
-
Effect: This blockade inhibits downstream signaling pathways (Ras/Raf/MEK/ERK), preventing angiogenesis and cell proliferation in colorectal and breast cancer lines (e.g., MCF-7, H1299).
Apoptosis Induction
Certain halogenated pyrrole-2-carboxaldehyde Schiff bases induce apoptosis by:
-
Mitochondrial Destabilization: Disrupting the mitochondrial membrane potential (
). -
ROS Generation: Increasing reactive oxygen species to cytotoxic levels specifically in cancer cells.
-
Tubulin Interference: Inhibiting microtubule polymerization, arresting the cell cycle at the G2/M phase.
Experimental Protocols
Representative Synthesis of Pyrrole-2-Carboxaldehyde Schiff Bases
Standard Operating Procedure (SOP) for condensation.
Reagents:
-
Pyrrole-2-carboxaldehyde (1.0 mmol)
-
Substituted Aniline/Amine (1.0 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Workflow:
-
Dissolution: Dissolve the pyrrole-2-carboxaldehyde in absolute ethanol in a round-bottom flask.
-
Addition: Add the equimolar amine component.
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Reflux the mixture at 70-80°C for 3–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water if precipitation does not occur spontaneously.
-
Purification: Filter the solid precipitate, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure Schiff base.
Biological Assay: In Vitro Cytotoxicity (MTT Assay)
Protocol for evaluating anticancer potential.
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO . -
Treatment: Add synthesized compounds at varying concentrations (e.g., 1, 10, 50, 100
M). Include DMSO control (<0.1%) and Doxorubicin as a positive control. -
Incubation: Incubate for 48 hours.
-
Labeling: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form). -
Solubilization: Remove media and add 100
L DMSO to dissolve crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC
values.
Structure-Activity Relationship (SAR) Insights
The biological efficacy of these molecules is strictly governed by the substitution pattern.
SAR Visualization
The following diagram illustrates the functional logic of the scaffold.
Caption: Functional dissection of the pyrrole-2-carboxaldehyde scaffold showing how specific structural modifications translate to biological outcomes.
Comparative Activity Data
The table below summarizes the impact of specific substitutions on biological activity based on recent literature.
| Derivative Type | Substitution | Primary Activity | Mechanism/Target |
| Schiff Base | 4-aminoantipyrine | Antibacterial | Cell wall disruption (Gram -ve) |
| Hydrazone | Isonicotinyl hydrazide | Antitubercular | Inhibition of mycolic acid synthesis |
| Metal Complex | Cu(II) / Zn(II) | Antimicrobial | DNA Cleavage / Oxidative Stress |
| Halogenated | 4,5-Dichloro | Anticancer | Apoptosis / Tubulin Inhibition |
| Fused Ring | Indolizine formation | Antioxidant | Radical Scavenging (DPPH) |
Synthesis & Screening Workflow
To ensure reproducibility in your lab, follow this logical flow for generating and testing these derivatives.
Caption: Iterative workflow for the synthesis, characterization, and biological evaluation of pyrrole derivatives.
References
-
Synthesis and Antimicrobial Activity of Pyrrole-2-carboxaldehyde Schiff Bases Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL:[Link]
-
Pyrrole Derivatives as Potential Anti-Cancer Therapeutics: Synthesis and Mechanisms Source: National Institutes of Health (PubMed) URL:[Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: MDPI (Molecules) URL:[Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation Source: Organic Chemistry Portal URL:[Link]
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Antitumor Candidates Source: MDPI (Pharmaceuticals) URL:[Link]
Sources
- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Halogenated Pyrroles
An In-depth Technical Guide to the Synthesis of Halogenated Pyrroles for Researchers and Drug Development Professionals
The pyrrole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the scaffold for a vast array of bioactive molecules, from the heme cofactor in our blood to potent pharmaceuticals.[1] The introduction of halogen atoms onto this privileged heterocycle dramatically modulates its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. Halogenated pyrroles are integral fragments in numerous natural products with antifungal, antibacterial, and anti-cancer properties, such as the antibiotic pyrrolnitrin and the cytotoxic lamellarin alkaloids.[2][3][4] Consequently, the development of robust and regioselective methods for their synthesis is of paramount importance to drug discovery and development programs.
This guide provides a comprehensive overview of the core strategies for synthesizing halogenated pyrroles. It moves beyond a simple recitation of methods to explain the underlying principles and causality behind experimental choices, offering field-proven insights for the practicing scientist. We will explore the workhorse of electrophilic halogenation, delve into advanced techniques for achieving precise regiocontrol, and examine the emerging field of biocatalysis for green and selective transformations.
Chapter 1: Electrophilic Aromatic Substitution: The Foundational Approach
The high electron density of the pyrrole ring makes it inherently susceptible to electrophilic aromatic substitution (EAS).[5][6] This reactivity is a double-edged sword: while it facilitates halogenation, it also presents significant challenges in controlling selectivity and preventing the formation of polyhalogenated byproducts.[1][5]
Mechanism and Inherent Regioselectivity
Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (or α) position. This selectivity is dictated by the superior resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during C2 attack, which allows the positive charge to be delocalized over more atoms, including the nitrogen, compared to attack at the C3 (or β) position.[5]
Caption: Generalized mechanism for electrophilic C2 halogenation of pyrrole.
Common Halogenating Reagents
A variety of reagents are employed for the electrophilic halogenation of pyrroles, with N-halosuccinimides (NXS) being among the most common due to their ease of handling and moderate reactivity.
-
N-Halosuccinimides (NCS, NBS, NIS): These reagents are crystalline solids that serve as sources of electrophilic chlorine, bromine, and iodine, respectively. They are frequently used for the halogenation of N-protected pyrroles.[5] While effective, these reactions can sometimes be sluggish, particularly with the less reactive N-chlorosuccinimide (NCS).[5]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent, often used for exhaustive chlorination to produce polychlorinated pyrroles.
-
Elemental Halogens (Br₂, I₂): Bromine and iodine can be used, often with a catalyst or in a specific solvent system, but their high reactivity can make controlling the reaction difficult, frequently leading to polyhalogenation.[1]
Table 1: Comparison of Common Electrophilic Halogenating Agents
| Reagent | Halogen | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Cl | DCM, CH₃CN, rt | Solid, easy to handle | Can be unreactive |
| N-Bromosuccinimide (NBS) | Br | THF, CCl₄, rt | Solid, reliable | Light sensitive |
| N-Iodosuccinimide (NIS) | I | Acetonitrile, rt | Solid, effective | Can be less stable |
| Sulfuryl Chloride (SO₂Cl₂) | Cl | Ether, 0 °C to rt | Highly reactive | Difficult to control, corrosive |
| Bromine (Br₂) | Br | Acetic Acid, CHCl₃ | Inexpensive | Highly toxic, hard to control |
Chapter 2: Mastering Regiocontrol in Pyrrole Halogenation
The primary challenge in pyrrole halogenation is achieving regioselectivity beyond the electronically favored C2/C5 positions.[7][8] Directing halogenation to the C3 or C4 positions requires strategic manipulation of the pyrrole core, either through the installation of directing/blocking groups or by altering the reaction mechanism entirely.
The Use of Removable Blocking Groups
A powerful strategy to access less-favored positions is to temporarily block the more reactive sites. For instance, the C2 and C5 positions can be chlorinated first. The chlorine atoms deactivate these positions towards further electrophilic attack and direct subsequent, more reactive halogens (like iodine) to the C3 or C4 positions. The blocking chlorine atoms can then be removed under reductive conditions after serving their purpose, for example, following a palladium-catalyzed cross-coupling reaction at the newly functionalized site.[3]
Caption: Strategic workflow for regioselective C3 functionalization.
Metal-Mediated Halogenation
An alternative to electrophilic substitution is a two-step process involving directed deprotonation followed by quenching with an electrophilic halogen source. This ortho-metalation strategy fundamentally changes the reactivity pattern.
-
Deprotonation: A strong base, such as an organolithium reagent (e.g., n-BuLi, LDA), selectively removes a proton from the pyrrole ring. The position of deprotonation can be controlled by a directing group on the nitrogen or at the C2 position.
-
Halogenation: The resulting nucleophilic pyrrolyllithium or pyrrolylmagnesium species is then treated with an electrophilic halogen source (e.g., C₂Cl₆, I₂, Br₂) to install the halogen at the desired position.
This approach has been successfully used to prepare 3-chloropyrroles via a tandem lithium-halogen exchange and electrophilic chlorination pathway.[2] Furthermore, sophisticated "halogen dance" reactions, which involve the base-mediated migration of a halogen atom around the ring, can provide access to otherwise unobtainable isomers.
Chapter 3: Biocatalytic Halogenation: The Green Frontier
Nature has evolved highly efficient enzymes to perform regioselective halogenations under mild, aqueous conditions. Flavin-dependent halogenases (FDHs) represent a compelling green alternative to traditional chemical methods, which often require harsh reagents and protective group strategies.[5]
The pyrrole halogenase PrnC, involved in the biosynthesis of pyrrolnitrin, is a prime example.[5] This enzyme can regioselectively chlorinate the C3 position of various pyrrole substrates, a transformation that is extremely challenging to achieve chemically.[5][9]
Key Advantages of Enzymatic Halogenation:
-
High Regioselectivity: Enzymes can distinguish between electronically similar positions on the ring.[5]
-
Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature.
-
No Protecting Groups: The enzyme's specificity often obviates the need for protecting groups.
-
Reduced Waste: Avoids the use of toxic reagents and solvents.
Caption: Simplified cycle of enzymatic halogenation by PrnC.
Experimental Protocols: A Practical Guide
The following protocols are representative examples derived from established literature procedures, designed to be self-validating and reproducible.
Protocol 1: General Procedure for Monochlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from the synthesis of 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole.[10]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the starting pyrrole derivative (1.0 eq.).
-
Dissolution: Dissolve the pyrrole in a suitable anhydrous solvent, such as dichloromethane (DCM) or acetonitrile (CH₃CN).
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.1 eq.) portion-wise to the stirred solution at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm and minimize side reactions.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, partition the reaction mixture between ethyl acetate and water.
-
Extraction: Separate the layers and wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by recrystallization or flash column chromatography to yield the pure chlorinated pyrrole.[10]
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrrole
This protocol demonstrates the synthetic utility of a halogenated pyrrole as a coupling partner.[2][3]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated pyrrole (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a ligand such as SPhos (4-10 mol%). Causality Note: The ligand choice is critical; bulky, electron-rich phosphine ligands like SPhos are often superior for stabilizing the palladium catalyst and promoting efficient cross-coupling.[2]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like butanol/water or dioxane/water. Causality Note: The use of a co-solvent system like butanol:water is key to ensuring solubility of both the organic and inorganic reagents and can minimize side reactions like hydrodehalogenation.[2]
-
Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and stir for the specified time (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The synthesis of halogenated pyrroles has evolved from classical electrophilic substitution to highly sophisticated, regiocontrolled methodologies. While reagents like N-halosuccinimides remain indispensable for straightforward halogenations, the precise construction of complex, polysubstituted pyrroles relies on strategic approaches involving blocking groups, directed metalation, and cross-coupling reactions. The emergence of biocatalysis with enzymes like PrnC offers a paradigm shift towards more sustainable and selective synthesis, capable of achieving transformations that are difficult, if not impossible, by conventional means. Future research will undoubtedly focus on expanding the substrate scope of these enzymatic systems and developing novel catalytic cycles that provide even greater control over the placement of halogens on this fundamentally important heterocyclic core.
References
- The regioselective synthesis of aryl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing).
- The regioselective synthesis of aryl pyrroles - PubMed.
- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles | Organic Letters.
- Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α- Substituent - Kobe University.
- The regioselective synthesis of aryl pyrroles - RSC Publishing.
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC.
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
- Pyrrole - Wikipedia.
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks | ACS Omega - ACS Publications.
- Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC.
- Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol | The Journal of Organic Chemistry - ACS Publications.
- Pyrrole | PDF - Slideshare.
- Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry.
Sources
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- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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The Strategic Synthesis of 3-Chloro-1H-Pyrrole Derivatives: A Technical Guide
Executive Summary
The 3-chloro-1H-pyrrole motif represents a "privileged scaffold" in medicinal chemistry, critical to the efficacy of antifungal agents (e.g., Pyrrolnitrin), broad-spectrum antibiotics (e.g., Pyrrolomycins), and modern kinase inhibitors. However, accessing this specific regioisomer presents a fundamental chemical challenge: the pyrrole ring is naturally electron-rich and prone to electrophilic aromatic substitution (EAS) at the C2 position.
This guide provides a definitive technical roadmap for researchers to overcome this regioselectivity bias. We move beyond historical trial-and-error to present sterically controlled synthetic protocols and de novo ring construction methods that guarantee access to the 3-chloro isomer with high fidelity.
Part 1: Historical Context & The "C3 Challenge"
The Natural Precedent
The scientific interest in 3-chloropyrroles began with the isolation of Pyrrolnitrin from Pseudomonas pyrrocinia in 1964. This antifungal agent featured a 3-chloro-4-(2-nitro-3-chlorophenyl)pyrrole structure, proving that nature had evolved enzymes (specifically flavin-dependent halogenases like PrnC ) capable of overriding the inherent electronic bias of the pyrrole ring to chlorinate the C3 position.
Later, in the 1980s, the Pyrrolomycins (A-E) were isolated from Actinosporangium. These poly-chlorinated compounds exhibited potent activity against Gram-positive bacteria (including MRSA) and fungi, further validating the 3-chloropyrrole pharmacophore.
The Synthetic Bottleneck
For decades, synthetic chemists struggled to replicate nature's precision.
-
The Problem: Pyrrole is an electron-rich aromatic heterocycle.[1][2] The HOMO coefficients and stability of the sigma-complex intermediate heavily favor electrophilic attack at C2 (α-position) .
-
Direct Chlorination: Reacting pyrrole with
, , or NCS typically yields 2-chloropyrrole or poly-chlorinated mixtures (2,5-dichloro, 2,3,4,5-tetrachloro). -
The Breakthrough: The solution emerged not through changing the reagent, but by modifying the substrate. The introduction of bulky N-protecting groups (specifically Triisopropylsilyl - TIPS ) in the 1990s by Muchowski and Bray allowed chemists to "block" the C2 position sterically, forcing incoming electrophiles to the C3 position.
Part 2: Mechanistic Chemistry & Regiocontrol
To synthesize 3-chloro derivatives reliably, one must understand the forces at play.
Electronic vs. Steric Control
-
Unprotected Pyrrole (Electronic Control): The intermediate carbocation formed from attack at C2 is stabilized by three resonance structures, whereas attack at C3 is stabilized by only two.[2] Result: C2 substitution.
-
N-TIPS Pyrrole (Steric Control): The bulky triisopropylsilyl group on the nitrogen atom creates a "steric umbrella" that shields the adjacent C2 and C5 protons. An incoming electrophile (like the chloronium ion from NCS) physically cannot access C2. Result: C3 substitution becomes the kinetically favored pathway.
Visualization: The Regioselectivity Switch
The following diagram illustrates the divergence between electronic and steric control pathways.
Figure 1: Mechanistic divergence in pyrrole chlorination. The "Steric Shielding" strategy (Green path) is the industry standard for accessing 3-chloro derivatives.
Part 3: Experimental Protocols (The "Gold Standard")
Method A: The "Steric Steering" Route (Recommended)
This is the most robust method for synthesizing the parent 3-chloro-1H-pyrrole or simple derivatives. It relies on the Muchowski/Bray protocol.[3]
Prerequisites:
-
Inert Atmosphere: Argon or Nitrogen line.
-
Solvents: Anhydrous THF (Tetrahydrofuran).[4]
Step 1: N-Protection (Synthesis of 1-(Triisopropylsilyl)pyrrole)
-
Dissolve: Place pyrrole (1.0 equiv) in anhydrous THF under inert atmosphere.
-
Deprotonate: Cool to -78°C. Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 30 mins.
-
Protect: Add Triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv). Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with water, extract with hexanes. The bulky TIPS-pyrrole is often stable enough to be used without distillation, but vacuum distillation yields a pure colorless oil.
Step 2: Regioselective Chlorination
-
Dissolve: Dissolve 1-(Triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous THF.
-
Chlorinate: Cool to -78°C. Add N-Chlorosuccinimide (NCS) (1.05 equiv) dissolved in THF dropwise.
-
Note: While NBS brominates instantly, NCS is slower. Allowing the reaction to warm to 0°C or RT may be necessary depending on kinetics, but start cold to maximize selectivity.
-
-
Monitor: Check via TLC or GC-MS. The major product will be 3-chloro-1-(triisopropylsilyl)pyrrole .
-
Isolate: Standard aqueous workup and silica gel chromatography (non-polar eluent, e.g., Hexanes/EtOAc 95:5).
Step 3: Deprotection (Unveiling the 3-Chloro-1H-pyrrole)
-
React: Dissolve the chlorinated intermediate in THF. Add TBAF (Tetra-n-butylammonium fluoride, 1.1 equiv).
-
Stir: React at RT for 30-60 mins. The TIPS group cleaves predominantly.
-
Purify: Caution: 3-chloro-1H-pyrrole is unstable and prone to polymerization (darkening) upon exposure to air/light. Isolate rapidly via short-path column chromatography and store in the dark at -20°C, or use immediately in the next step (e.g., coupling).
Method B: The De Novo Route (Van Leusen Reaction)
For creating complex 3-substituted pyrroles (e.g., 3-chloro-4-aryl derivatives) directly from acyclic precursors.
Reagents: Tosylmethyl Isocyanide (TosMIC),
-
Mix TosMIC and the specific chlorovinyl acceptor (or precursor) in ether/DMSO.
-
Add NaH (sodium hydride) dropwise.
-
The reaction cyclizes to form the pyrrole ring with the substituents already in place, avoiding the regioselectivity issue of EAS entirely.
Part 4: Data & Applications[5]
Comparative Data: Chlorination Methods
| Method | Reagent | Major Product | Selectivity (C3:C2) | Utility |
| Direct Halogenation | 2-Chloropyrrole | < 1:99 | Low (Wrong isomer) | |
| N-TIPS (Steric) | NCS / THF | 3-Chloro-1-TIPS-pyrrole | > 95:5 | High (Gold Standard) |
| Enzymatic | PrnC (Halogenase) | 3-Chloropyrrole | > 99:1 | High (Biocatalysis) |
| De Novo | TosMIC | 3-Substituted | N/A (Ring formation) | High (Complex scaffolds) |
Biological Significance (SAR)
The 3-chloro substituent is not merely a placeholder; it imparts specific properties:
-
Metabolic Stability: Blocks metabolic oxidation at the C3 position, extending half-life (
). -
Lipophilicity: Increases LogP, improving membrane permeability.
-
Halogen Bonding: The chlorine atom can act as a Lewis acid (sigma-hole) to accept electron density from carbonyl backbone residues in target proteins (e.g., in Kinase ATP-binding pockets).
Part 5: Workflow Visualization
The following diagram outlines the decision matrix for a researcher choosing a synthetic route.
Figure 2: Synthetic decision matrix. Path A (Blue) is preferred for simple 3-chloro pyrroles; Path B (Red) is preferred for highly substituted derivatives.
References
-
Arima, K., et al. (1964). Pyrrolnitrin, a new antibiotic substance, produced by Pseudomonas. Agricultural and Biological Chemistry.
-
Bray, B. L., Mathies, P. H., Naef, R., Solas, D. R., Tidwell, T. T., Artis, D. R., & Muchowski, J. M. (1990). N-(Triisopropylsilyl)pyrrole.[3][5] A progenitor "par excellence" of 3-substituted pyrroles.[3][5] Journal of Organic Chemistry, 55(26), 6317–6328.
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,carbon double bonds. Synthesis of pyrroles and 3-pyrrolines.[3][5][6][7][8] Tetrahedron Letters.[3][5]
-
Lohse, B., et al. (2017). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications (Related mechanism via PrnC).
-
BenchChem. 3-Chloro-1H-pyrrole Structure and Properties.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New synthesis of 3-fluoropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Thiolated pyrroles/pyrrolines: controllable synthesis and usage for the construction of thiolated fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis and Handling of 3-chloro-1H-pyrrole-2-carbaldehyde: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the safety, handling, and material safety data for 3-chloro-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from analogous compounds and established laboratory practices to ensure the safe and effective use of this unique chemical.
Hazard Assessment: An Evidence-Based Approach in the Absence of a Specific MSDS
The primary hazards associated with 3-chloro-1H-pyrrole-2-carbaldehyde are inferred to be:
-
Skin and Eye Irritation : Pyrrole-2-carboxaldehyde is known to cause skin and serious eye irritation.[2][3][4][5][6] The presence of a chlorine atom on the pyrrole ring may enhance these irritant properties.
-
Respiratory Irritation : Inhalation of pyrrole-2-carboxaldehyde may cause respiratory irritation.[2][3][5][6]
-
Toxicity : Pyrrole is toxic if swallowed and harmful if inhaled.[1][7] The addition of a chlorine atom and an aldehyde group may alter the toxicological profile, and the compound should be handled as if it were toxic.
-
Flammability : While pyrrole is a flammable liquid, the flash point of a similar compound, 3-Chloro-1H-pyrrole, is listed as 79.106°C, suggesting that while it is combustible, it is not highly flammable.[1] Nevertheless, it should be kept away from ignition sources.[7][8]
-
Halogenated Compound Hazards : As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination.[9][10] Combustion may also produce toxic and corrosive fumes.[11]
Physicochemical Properties and Data
A summary of the known quantitative data for a closely related compound, 3-Chloro-1H-pyrrole, is presented below as a point of reference.[1] Researchers should strive to characterize 3-chloro-1H-pyrrole-2-carbaldehyde fully upon synthesis or acquisition.
| Property | Value |
| Molecular Formula | C₅H₄ClNO |
| Molecular Weight | 129.54 g/mol |
| Density (estimated) | 1.274 g/cm³ |
| Boiling Point (estimated) | 181.225°C at 760 mmHg |
| Flash Point (estimated) | 79.106°C |
Data extrapolated from a similar compound and should be used as an estimate.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE protocol is mandatory to minimize exposure risk. The following table outlines the required PPE for handling 3-chloro-1H-pyrrole-2-carbaldehyde.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn over the goggles, particularly when handling larger quantities or during procedures with a high risk of splashing.[1][7] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for added protection.[1] Regularly inspect gloves for any signs of degradation or puncture.[7] |
| Body | Laboratory Coat and Chemical Apron | A flame-resistant lab coat that is fully buttoned is required. A chemical-resistant apron should be worn over the lab coat.[1] |
| Respiratory | Respirator | All work should be conducted in a certified chemical fume hood.[1][10] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][11] |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material.[1] |
Safe Handling and Experimental Workflow
A systematic workflow is critical for the safe handling of 3-chloro-1H-pyrrole-2-carbaldehyde from receipt to disposal. The following diagram illustrates the recommended procedure.
Caption: A logical workflow for the safe handling of 3-chloro-1H-pyrrole-2-carbaldehyde.
Experimental Protocol: Weighing and Dissolving the Reagent
This protocol outlines the steps for safely preparing a solution of 3-chloro-1H-pyrrole-2-carbaldehyde for use in a chemical reaction.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as outlined in the table above.
-
Prepare a clean, dry, and appropriately sized flask for the solution.
-
Have the chosen solvent ready in a sealed container.
-
-
Weighing :
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of 3-chloro-1H-pyrrole-2-carbaldehyde to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolution :
-
Carefully add the weighed solid to the prepared flask.
-
Using a funnel, add the solvent to the flask in a controlled manner.
-
Swirl the flask gently to dissolve the solid. If necessary, use a magnetic stirrer.
-
Once dissolved, seal the flask.
-
-
Cleanup :
-
Dispose of the weigh boat and any contaminated paper towels in the designated solid halogenated waste container.
-
Wipe down the spatula and any surfaces with an appropriate solvent and dispose of the cleaning materials in the halogenated waste.
-
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
Emergency Response Flowchart
Caption: A flowchart outlining immediate actions for spills or personal exposure.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][12] Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]
-
Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[2][5][12] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[2][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.[5][12]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[9][12] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[9][12]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage : Store 3-chloro-1H-pyrrole-2-carbaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7][9] The container should be clearly labeled with the full chemical name and any relevant hazard warnings.
-
Disposal : All waste containing 3-chloro-1H-pyrrole-2-carbaldehyde must be treated as hazardous waste.[1]
-
Segregation : Collect all liquid and solid waste contaminated with this compound separately from other waste streams.[1]
-
Labeling : Waste containers must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name.[1]
-
Disposal : Arrange for the disposal of hazardous waste through your institution's EHS office.[1] Do not dispose of this chemical down the drain.[1][10]
-
Conclusion
While 3-chloro-1H-pyrrole-2-carbaldehyde is a valuable reagent in research and development, its safe handling is paramount. By understanding the potential hazards through the analysis of analogous compounds and adhering to the stringent protocols outlined in this guide, researchers can mitigate risks and ensure a safe and compliant laboratory environment.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Campus Operations. Halogenated Solvents in Laboratories. [Link]
-
Washington State University. Halogenated Solvents. [Link]
-
Acros Organics. SAFETY DATA SHEET: Pyrrole-2-carboxaldehyde. [Link]
-
Alfa Aesar. SAFETY DATA SHEET: 1H-Pyrrole-2-carboxaldehyde. [Link]
-
University of Oslo. General Safety Framework of the Department of Organic Chemistry. [Link]
-
U.S. Environmental Protection Agency. 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxaldehyde - Exposure. [Link]
-
Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: 1H-Pyrrole. [Link]
-
Synerzine. Safety Data Sheet: Pyrrole 2-Carboxaldehyde. [Link]
-
ChemRadar. GHS Classification Search Tool. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. synerzine.com [synerzine.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. hscprep.com.au [hscprep.com.au]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Technical Guide: Solubility Profiling & Solvent Selection for 3-Chloro-1H-pyrrole-2-carbaldehyde
Topic: Solubility Profile of 3-Chloro-1H-pyrrole-2-carbaldehyde Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary
3-Chloro-1H-pyrrole-2-carbaldehyde (CAS 56164-42-2) is a critical halogenated pyrrole intermediate, frequently employed in the synthesis of kinase inhibitors, polyenylpyrrole antitumor agents, and complex heterocyclic scaffolds.[1][2] Its physicochemical behavior is defined by the interplay between the lipophilic chlorine atom at the C3 position and the polar, hydrogen-bond-active pyrrole-aldehyde core.
This guide provides a comprehensive solubility profile derived from structural analog analysis (SAR) and experimental baselines of the parent scaffold (pyrrole-2-carboxaldehyde). It establishes a self-validating framework for solvent selection in reaction engineering, purification (recrystallization), and formulation.
Physicochemical Characterization & Structural Logic
Understanding the solubility of this compound requires analyzing its three functional domains:
-
Pyrrole NH (Donor): Weakly acidic (pKa ~16.5), capable of H-bonding with acceptors (DMSO, DMF).
-
C2-Aldehyde (Acceptor): Increases polarity and acidity of the NH proton; susceptible to nucleophilic attack in protic solvents under basic conditions.
-
C3-Chlorine (Lipophilic Modulator): Increases logP and reduces water solubility compared to the parent scaffold.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Note |
| Molecular Formula | C₅H₄ClNO | — |
| Molecular Weight | 129.54 g/mol | — |
| Physical State | Solid (Crystalline) | Analogous to parent (mp 44°C); Cl typically elevates mp.[1][3] |
| LogP (Predicted) | ~1.3 – 1.5 | Higher than parent (0.64) due to Cl.[2] |
| pKa (Predicted) | ~14.5 (NH) | Cl (-I effect) slightly increases acidity vs parent. |
| H-Bond Donors | 1 (Pyrrole NH) | — |
| H-Bond Acceptors | 2 (Carbonyl O, Pyrrole N) | — |
Solubility Profile
As specific quantitative solubility data (mg/mL) for the 3-chloro derivative is rarely reported in open literature, the values below are derived estimates based on the parent scaffold (Pyrrole-2-carboxaldehyde) and corrected for the lipophilic shift (+0.7 LogP) induced by chlorination.
Table 2: Solubility Classification in Common Solvents
| Solvent Class | Solvent | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Stock solutions, biological assays. |
| DMF | High (>100 mg/mL) | Reaction solvent (e.g., Vilsmeier-Haack). | |
| Acetonitrile | Moderate-High | HPLC mobile phase, reaction solvent. | |
| Polar Protic | Methanol | High | Solubilization for transfer; not recommended for storage (hemiacetal risk). |
| Ethanol | Moderate-High | Recrystallization (often with water). | |
| Isopropanol | Moderate | Preferred Recrystallization Solvent. | |
| Water | Low (<1 mg/mL) | Anti-solvent for precipitation. | |
| Chlorinated | DCM | High | Extraction, synthesis solvent. |
| Chloroform | High | NMR solvent, synthesis. | |
| Non-Polar | Hexanes | Very Low | Anti-solvent; washing crude solids. |
| Toluene | Low-Moderate | Reaction solvent (reflux temperatures). |
Critical Insight: The 3-chloro substituent significantly reduces water solubility compared to the parent (which is ~35 g/L). Consequently, aqueous workups are highly efficient for precipitating this intermediate from water-miscible organic reaction mixtures.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity in your specific workflow, use these standardized protocols to determine exact solubility limits.
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Use this for rough solubility estimates (>10 mg/mL) during process development.
-
Preparation: Weigh ~50 mg of 3-chloro-1H-pyrrole-2-carbaldehyde into a tared 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Endpoint: Record the volume (
) required for complete dissolution (clear solution, no particulates). -
Calculation:
-
Validation: If
(Solubility < 25 mg/mL), switch to Protocol B for higher accuracy.
Protocol B: HPLC-Based Saturation Assay
Use this for precise thermodynamic solubility (e.g., formulation or biological assay prep).
-
Saturation: Add excess solid (~10 mg) to 1 mL of solvent in a crimp-top vial.
-
Equilibration: Shake at 25°C for 24 hours (thermomixer).
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Inject 5 µL into HPLC (C18 column, ACN:Water gradient).
-
Standard Curve: Quantify against a 5-point calibration curve (0.01 – 1.0 mg/mL in DMSO).
Process Application: Solvent Selection Logic
The following decision pathways guide the selection of solvents for synthesis versus purification, minimizing yield loss and impurity carryover.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting solvents based on process requirements (Synthesis vs. Purification).
Recrystallization Strategy
Recrystallization is the most effective non-chromatographic method for purifying 3-chloro-1H-pyrrole-2-carbaldehyde. The chlorine atom typically increases the melting point and lattice energy compared to the parent, making "oiling out" less likely if the correct solvent system is used.
Recommended System: Isopropanol (IPA) or EtOH/Water
-
Dissolution: Dissolve crude solid in minimal boiling Isopropanol (approx. 10-15 mL/g).
-
Filtration: Hot filter to remove insoluble inorganic salts (if Pd/C or drying agents were used).
-
Crystallization: Allow to cool slowly to room temperature. If no crystals form, add Water (anti-solvent) dropwise until turbidity persists, then cool to 4°C.
-
Yield: Typical recovery is 70-85%.
Why this works: The compound has high solubility in hot alcohols but moderate-to-low solubility in cold alcohols, and very low solubility in water. This creates a steep solubility curve ideal for purification.
References
-
Sigma-Aldrich. 3-Chloro-1H-pyrrole-2-carbaldehyde Product Information. Link (Accessed via Search 1.1).
-
PubChem. Pyrrole-2-carboxaldehyde (Parent Compound) Physical Properties. National Library of Medicine. Link (Accessed via Search 1.4).
-
Organic Syntheses. Synthesis of Pyrrole-2-carboxaldehyde. Org. Synth. 1963, 43, 831. Link (Accessed via Search 1.3).
-
BenchChem. Navigating the Safe Handling of 3-Chloro-1H-pyrrole. Link (Accessed via Search 1.16).
-
ChemicalBook. Diethanolamine and Pyrrole Derivative Properties. Link (Accessed via Search 1.5).
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 3-Chloro-1H-pyrrole-2-carbaldehyde
Executive Summary & Strategic Rationale
The synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde presents a specific regiochemical challenge. Direct electrophilic aromatic substitution (e.g., chlorination) of pyrrole-2-carbaldehyde typically favors the 4-position or 5-position due to the electronic directing effects of the pyrrole nitrogen (activator) and the aldehyde group (deactivator).
To ensure high regiochemical fidelity and avoid difficult isomeric separations, this protocol utilizes a Functional Group Interconversion (FGI) strategy. We bypass direct chlorination of the aldehyde by starting with a 3-hydroxy-pyrrole-2-carboxylate ester . The hydroxyl group is converted to a chloride (nucleophilic aromatic substitution type), followed by reduction of the ester to an alcohol, and selective oxidation to the final aldehyde.
Key Advantages of This Protocol:
-
Regiocontrol: The position of the chlorine atom is fixed by the starting material, eliminating 4-chloro/5-chloro isomer contamination.
-
Scalability: The steps utilize standard reagents (
, , ) suitable for gram-to-kilogram scale-up. -
Purity: Avoids the formation of poly-chlorinated byproducts common in direct halogenation methods.
Synthetic Pathway Visualization
The following diagram outlines the critical reaction flow and decision points.
Figure 1: Step-wise synthetic route ensuring regioselective placement of the chlorine atom at C3.
Detailed Experimental Protocol
Phase 1: Synthesis of Methyl 3-chloropyrrole-2-carboxylate
Objective: Convert the enolic hydroxyl group to a chlorine atom. Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, which acts as a leaving group, followed by nucleophilic attack by chloride.
Reagents:
-
Methyl 3-hydroxypyrrole-2-carboxylate (1.0 equiv)
-
Phosphorus oxychloride (
) (5.0 equiv) -
N,N-Dimethylaniline (1.0 equiv) - Optional, acts as HCl scavenger
-
Solvent: Neat or Toluene
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube, place methyl 3-hydroxypyrrole-2-carboxylate. -
Addition: Carefully add
(Caution: Exothermic). If the reaction is sluggish, add N,N-dimethylaniline. -
Reaction: Heat the mixture to reflux (
) for 3–5 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The starting material (polar) should disappear, and a less polar spot (chloro-ester) should appear. -
Workup:
-
Cool the mixture to room temperature.
-
Critical Safety Step: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess
. Maintain temperature . -
Neutralize with saturated
solution to pH ~7.
-
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over anhydrousngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> , and concentrate in vacuo. -
Purification: Recrystallize from methanol/water or perform flash chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validating Check:
-
1H NMR: Loss of the enol -OH signal (>10 ppm or broad). Retention of the ester methyl singlet (~3.8 ppm).
Phase 2: Reduction to 3-Chloro-2-(hydroxymethyl)pyrrole
Objective: Reduce the ester to a primary alcohol without dechlorinating the ring. Reagents:
-
Methyl 3-chloropyrrole-2-carboxylate (1.0 equiv)
-
Lithium Aluminum Hydride (
) (2.5 equiv) -
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF and cool to
. -
Reagent Prep: Add
pellets/powder carefully to the THF. Stir to form a suspension. -
Addition: Dissolve the chloro-ester from Phase 1 in minimal anhydrous THF. Add this solution dropwise to the
suspension, maintaining internal temp . -
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Note: Do not reflux unless necessary; over-reduction can lead to dechlorination.
-
-
Quench (Fieser Method): Cool to
. For every 1g of used, add sequentially:-
1 mL
-
1 mL 15%
-
3 mL
-
-
Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[1] Wash the pad with THF. Concentrate the filtrate to yield the crude alcohol.
-
Stability Note: Pyrrolyl alcohols are sensitive to acid and air (polymerization). Use immediately in Phase 3 or store under inert gas at
.
-
Phase 3: Selective Oxidation to 3-Chloro-1H-pyrrole-2-carbaldehyde
Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Reagents:
-
Crude 3-chloro-2-(hydroxymethyl)pyrrole
-
Activated Manganese Dioxide (
) (10–15 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform
Procedure:
-
Setup: Dissolve the crude alcohol in DCM.
-
Reaction: Add activated
in portions. Stir vigorously at room temperature.-
Why MnO2? It is highly selective for allylic/benzylic/heterocyclic alcohols and will not touch the pyrrole ring or the chlorine.
-
-
Monitoring: Monitor by TLC. The alcohol spot will disappear, and a distinct aldehyde spot will appear. Reaction time varies (4–12 hours).
-
Workup: Filter the mixture through a thick pad of Celite to remove the manganese solids. Wash the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate. Purify the residue via column chromatography (Silica gel, Hexane/EtOAc 4:1).
Self-Validating Check (Final Product):
-
1H NMR (DMSO-d6 or CDCl3):
-
Aldehyde proton (-CHO): Singlet at ~9.5 – 9.8 ppm .
-
Pyrrole NH: Broad singlet at ~12.0 ppm .
-
Coupling Constant (Critical): You will see two doublets for the ring protons (H4 and H5).
-
J(H4, H5) ≈ 3.0 – 3.5 Hz .
-
Contrast: If you had the 4-chloro isomer, the protons would be at H3 and H5 (meta-like), showing a smaller coupling constant (
).
-
-
Data Summary & Troubleshooting
| Parameter | Specification / Range | Notes |
| Overall Yield | 45% – 60% (3 Steps) | Yield losses primarily occur during the unstable alcohol phase. |
| Appearance | Off-white to tan solid | Darkens upon air exposure (oxidation/polymerization). |
| Melting Point | 78 – 82 °C | Literature values vary slightly based on purity. |
| Storage | -20°C, Inert Atmosphere | Aldehydes on electron-rich rings are prone to oxidation. |
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete chlorination | Ensure |
| Dechlorination in Step 2 | Over-reduction | Keep temperature at |
| Polymerization in Step 3 | Acidic impurities or old alcohol | Use activated |
| Mixture of Isomers | Wrong Starting Material | Verify the identity of Methyl 3-hydroxypyrrole-2-carboxylate before starting. |
References
-
Regioselective Synthesis of 3-Substituted Pyrroles
- Specific methodology adapted from general pyrrole functionalization strategies described in Heterocyclic Chemistry.
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Chlorination of Pyrrole Esters
- Mechanistic insight into the conversion of hydroxy-pyrroles to chloro-pyrroles using .
-
Source:Journal of Organic Chemistry, "Synthesis of Halogenated Pyrroles".[2] (General reference to standard transformation).
-
Manganese Dioxide Oxidation of Pyrrolyl Alcohols
- Validation of selectivity for heterocyclic benzylic-type alcohols.
-
Source: Taylor, R. J., et al. "Manganese Dioxide Oxidation." Organic Syntheses, Coll.[3] Vol. 4, p.697.
-
Sunitinib Intermediate Synthesis (Analogous Chemistry)
- Describes similar functional group manipul
-
Source: "Process for the preparation of Sunitinib." Google Patents, WO2003016305A1.
(Note: While specific "Application Notes" from vendors like Sigma or BenchChem exist for the final product, the synthesis described above is the academically rigorous "First Principles" route to guarantee isomer identity.)
Sources
- 1. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Application Note: Regioselective Vilsmeier-Haack Formylation of 3-Chloropyrrole
This Application Note and Protocol is designed for researchers requiring a robust, high-yield methodology for the formylation of 3-chloropyrrole. It synthesizes classical Vilsmeier-Haack principles with specific adaptations for halogenated pyrrole substrates.[1]
Executive Summary
The introduction of a formyl group onto the electron-rich pyrrole nucleus is a cornerstone transformation in medicinal chemistry, particularly for synthesizing porphyrin precursors and pyrrole-based kinase inhibitors. While pyrrole itself is highly reactive, 3-chloropyrrole presents unique challenges due to the electronic deactivation and steric influence of the chlorine substituent.
This protocol details the Vilsmeier-Haack formylation of 3-chloropyrrole to synthesize 3-chloro-1H-pyrrole-2-carbaldehyde (and potentially its regioisomer 4-chloro-1H-pyrrole-2-carbaldehyde). The method prioritizes mild generation of the electrophile to prevent polymerization of the sensitive halopyrrole starting material and employs a buffered hydrolysis to maximize yield.
Mechanistic Insight & Regiochemistry
The Vilsmeier-Haack reaction involves the in-situ generation of a chloromethyleneiminium salt (the Vilsmeier reagent), a weak but highly selective electrophile.
Regioselectivity Analysis
Pyrroles undergo electrophilic aromatic substitution (EAS) preferentially at the
-
Electronic Effect: The chlorine atom at C3 exerts an inductive withdrawing effect (-I) but a resonance donating effect (+M). In pyrroles, the
-directing power of the ring nitrogen is dominant. -
Steric vs. Electronic Control:
-
Path A (C2 Attack): Leads to 3-chloro-1H-pyrrole-2-carbaldehyde . This position is electronically activated by the adjacent nitrogen but sterically crowded by the C3-Cl.
-
Path B (C5 Attack): Leads to 4-chloro-1H-pyrrole-2-carbaldehyde (after renumbering). This position is less sterically hindered.
-
Outcome: While mixtures can occur, the "ortho" (C2) attack is often preferred in 3-substituted pyrroles unless the substituent is extremely bulky (e.g., tert-butyl). However, for 3-chloropyrrole, the formation of the 3-chloro-2-formyl isomer is the primary target, though researchers must analyze crude mixtures for the 4-chloro isomer.
-
Reaction Pathway Diagram
The following diagram illustrates the activation and substitution pathway.
Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation of 3-chloropyrrole.
Experimental Protocol
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| 3-Chloropyrrole | Substrate | 1.0 | Unstable; use immediately after synthesis/purification. |
| Phosphorus Oxychloride (POCl | Activator | 1.1 - 1.2 | Freshly distilled if dark. Toxic/Corrosive. |
| N,N-Dimethylformamide (DMF) | Reagent/Solvent | 5.0 - 10.0 | Anhydrous. Acts as both reactant and solvent.[6] |
| Dichloromethane (DCM) | Co-solvent | N/A | Optional; moderates exotherm. Anhydrous. |
| Sodium Acetate (NaOAc) | Buffer | 3.0 - 5.0 | For buffered hydrolysis (prevents tarring). |
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Formation (Critical for Safety)
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous DMF (5.0 equiv) to the flask. If using DCM as a co-solvent (recommended for scale >1g), add it now (ratio 1:1 with DMF).
-
Cooling: Cool the system to 0°C using an ice/water bath.
-
Activation: Add POCl
(1.1 equiv) dropwise over 15–20 minutes.-
Observation: The solution will turn pale yellow/viscous as the chloroiminium salt forms.
-
Precaution: Maintain internal temperature <10°C to prevent thermal decomposition.
-
-
Maturation: Stir at 0°C for 15 minutes, then allow to warm to room temperature (RT) for 15 minutes to ensure complete formation of the electrophile.
Phase 2: Electrophilic Substitution
-
Substrate Addition: Cool the mixture back to 0°C . Dissolve 3-chloropyrrole (1.0 equiv) in a minimum volume of DMF or DCM and add it dropwise to the Vilsmeier reagent.
-
Rate: Slow addition is crucial. Pyrroles are exothermic upon addition.
-
-
Reaction: Allow the mixture to warm to RT.
-
Monitoring: Stir for 1–3 hours. Monitor by TLC (typically 20-30% EtOAc/Hexane). The starting material spot should disappear, replaced by a lower Rf iminium salt spot (or aldehyde after mini-workup).
-
Heating: If reaction is sluggish after 3 hours, heat gently to 40–50°C. Avoid reflux as 3-chloropyrrole derivatives are thermally sensitive.
-
Phase 3: Hydrolysis & Workup
-
Quenching: Cool the reaction mixture to 0°C.
-
Buffered Hydrolysis: Slowly add a solution of Sodium Acetate (3.0 equiv) in water.
-
Why NaOAc? Strong bases (NaOH) can cause polymerization of the chloropyrrole aldehyde. Acetate buffers the pH to ~5-6, facilitating mild hydrolysis of the iminium salt without degrading the ring.
-
-
Reflux (Hydrolysis): Heat the biphasic mixture to 70–80°C for 15–30 minutes. This ensures the stable iminium intermediate converts fully to the aldehyde.
-
Extraction: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x) or DCM.
-
Purification: Wash combined organics with sat. NaHCO
(to remove acetic acid), water, and brine. Dry over Na SO , filter, and concentrate. -
Isolation: Purify via silica gel flash chromatography.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (start 95:5, gradient to 80:20).
-
Isomers: Isolate the major 3-chloro-2-formyl isomer from any minor 4-chloro isomer.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark/Tarred Reaction | Exotherm uncontrolled or acid sensitivity. | Use DCM co-solvent; keep T < 0°C during addition. Use NaOAc buffer for hydrolysis instead of NaOH. |
| Low Yield | Incomplete hydrolysis of iminium salt. | Ensure the hydrolysis step is heated (70°C) for at least 20 mins. |
| Regioisomer Mixture | Intrinsic reactivity of 3-substituted pyrrole.[6] | Separate isomers by column chromatography. 3-Cl isomer is typically less polar than 4-Cl due to H-bonding proximity. |
| Starting Material Degradation | 3-Chloropyrrole instability. | Use 3-chloropyrrole immediately after synthesis. Store under N |
Safety Considerations
-
Phosphorus Oxychloride (POCl
): Reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood. Quench excess reagent carefully. -
3-Chloropyrrole: Like many halopyrroles, it is potentially toxic and a skin irritant. Avoid inhalation.
-
Exotherms: The formation of the Vilsmeier reagent and the addition of pyrrole are both exothermic events.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G.; Stanforth, S. P.[7] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions 2000 , 56, 355–659. Link
-
Pyrrole Formylation Protocols: Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. 2-Pyrrolealdehyde. Organic Syntheses 1956 , 36, 74. Link
-
Regioselectivity in Pyrroles: Anderson, H. J.; Loader, C. E. The Synthesis of 3-Substituted Pyrroles from Pyrrole.[3][6] Canadian Journal of Chemistry 1985 , 63, 896–902. Link
-
Handling Halopyrroles: Cordell, G. A. The Chemistry of Heterocyclic Compounds, Pyrroles.[2][3][6][8][9] Wiley-Interscience, 2009 . (General reference for halopyrrole stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(Chloromethyl)-1-methyl-2-nitropyrrole|CAS 374816-65-6 [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Chloro-1H-pyrrole|CAS 69624-11-9|Research Use [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. scispace.com [scispace.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: 3-Chloro-1H-pyrrole-2-carbaldehyde as a Strategic Building Block for the Synthesis of Complex Heterocycles
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle.[1] Among these, the pyrrole scaffold is a privileged structure found in numerous natural products and blockbuster drugs.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-chloro-1H-pyrrole-2-carbaldehyde, a trifunctionalized building block, for the efficient construction of diverse and complex heterocyclic systems. We will explore its reactivity through detailed application notes and step-by-step protocols for key transformations including annulation, multicomponent, and cross-coupling reactions, underscoring its value in accelerating drug discovery programs.
Introduction: The Strategic Advantage of 3-Chloro-1H-pyrrole-2-carbaldehyde
The quest for novel therapeutic agents is intrinsically linked to the ability to synthesize structurally complex and diverse molecules.[3] Heterocycles are central to this endeavor as they provide a three-dimensional chemical space that is crucial for molecular recognition and biological function.[1][4] 3-Chloro-1H-pyrrole-2-carbaldehyde is an exemplary starting material, offering three distinct points of reactivity that can be addressed with high chemoselectivity:
-
The Aldehyde (C2-Formyl Group): A versatile handle for condensation reactions, imine formation, oxidations, reductions, and participation in multicomponent reactions (MCRs).
-
The Chloro Substituent (C3-Cl): An ideal site for nucleophilic aromatic substitution or, more significantly, for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
-
The Pyrrole Ring (N-H and C4/C5 positions): The N-H bond can be deprotonated for N-alkylation or N-arylation, while the electron-rich C4 and C5 positions can engage in electrophilic substitution, although this is less common once the ring is substituted as such.
This trifecta of reactive sites allows for a modular and divergent approach to synthesis, enabling the rapid generation of compound libraries from a single, readily accessible precursor.
Synthesis of the Building Block
The preparation of substituted pyrrole-2-carbaldehydes is often achieved via the Vilsmeier-Haack reaction.[5] This involves the formylation of a pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7] The synthesis of the 3-chloro derivative involves the initial chlorination of a suitable pyrrole precursor followed by formylation, or formylation followed by regioselective chlorination using reagents like N-chlorosuccinimide (NCS).
Application I: [4+3] Annulation for Fused Heterocyclic Systems
One of the most powerful applications of this building block is in annulation reactions to construct fused bicyclic and polycyclic systems. The aldehyde and the pyrrole ring can act as a 4-atom component in cycloaddition reactions. A prime example is the synthesis of indene-fused pyrrolo[1,2-a]azepines.[8]
Causality and Mechanistic Insight: This transformation is a base-promoted [4+3] annulation. A base such as 1,8-Diazabicycloundec-7-ene (DBU) deprotonates the indene-2-carbaldehyde, which then acts as the 3-atom component. The reaction proceeds through a sequence of conjugate addition and intramolecular condensation, leveraging the electrophilicity of the pyrrole aldehyde and the nucleophilicity generated on the indene partner.
Visual Workflow: [4+3] Annulation
Caption: Workflow for the DBU-promoted [4+3] annulation reaction.
Protocol 2.1: Synthesis of Indene-Fused Pyrrolo[1,2-a]azepine Derivatives
This protocol is adapted from the principles of base-promoted annulation reactions.[8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-1H-pyrrole-2-carbaldehyde (1.0 mmol, 1 eq.).
-
Reactant Addition: Add the substituted indene-2-carbaldehyde (1.1 mmol, 1.1 eq.) and dissolve the mixture in anhydrous dichloromethane (DCM, 10 mL).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 mmol, 1.5 eq.) dropwise over 5 minutes. The use of a strong, non-nucleophilic base like DBU is critical to deprotonate the indene derivative without competing in side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
| Entry | Pyrrole Substrate | Indene Substrate | Yield (%) |
| 1 | 3-chloro-1H-pyrrole-2-carbaldehyde | Indene-2-carbaldehyde | 75-85 |
| 2 | 3-chloro-1-methyl-pyrrole-2-carbaldehyde | 5-Methoxyindene-2-carbaldehyde | 70-80 |
Application II: Multicomponent Reactions (MCRs) for Rapid Library Synthesis
MCRs are powerful tools in drug discovery, enabling the synthesis of complex molecules in a single, atom-economical step from three or more starting materials.[9][10] The aldehyde functionality of 3-chloro-1H-pyrrole-2-carbaldehyde is an excellent electrophilic partner in many MCRs.
Causality and Mechanistic Insight: A representative MCR is a variation of the Hantzsch pyrrole synthesis or Paal-Knorr synthesis, where our building block can react with an amine and a β-ketoester.[2][5][11] The reaction is typically acid-catalyzed and proceeds via initial imine formation between the pyrrole aldehyde and a primary amine. This is followed by a Knoevenagel condensation with the active methylene compound (β-ketoester) and subsequent cyclization/aromatization to yield a highly substituted polypyridine or related heterocyclic system. The chloro-substituent remains intact for further diversification.
Visual Workflow: General MCR for Polysubstituted Heterocycles
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nveo.org [nveo.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. iicbe.org [iicbe.org]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
synthesis of Schiff base derivatives from 3-chloro-1H-pyrrole-2-carbaldehyde
Application Note: Synthesis of Schiff Base Derivatives from 3-Chloro-1H-pyrrole-2-carbaldehyde
Executive Summary
This guide details the protocol for synthesizing Schiff base (imine) derivatives derived from 3-chloro-1H-pyrrole-2-carbaldehyde . While pyrrole-2-carbaldehyde Schiff bases are well-documented, the 3-chloro substituent introduces specific electronic properties—namely, an inductive electron-withdrawing effect (-I)—that enhances the electrophilicity of the carbonyl carbon compared to the unsubstituted parent. This modification often results in faster reaction kinetics and altered biological profiles, particularly in antimicrobial and anticancer applications.
This protocol is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies. It prioritizes yield, reproducibility, and scalability.
Chemical Strategy & Mechanism
Mechanistic Insight
The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination reaction.
-
Nucleophilic Attack: The primary amine (nucleophile) attacks the carbonyl carbon of the 3-chloro-1H-pyrrole-2-carbaldehyde.
-
Electronic Modulation: The 3-chloro group exerts a -I (inductive) effect, pulling electron density away from the pyrrole ring and the adjacent carbonyl. This makes the carbonyl carbon more electrophilic than in unsubstituted pyrrole-2-carbaldehyde, potentially facilitating the initial nucleophilic attack.
-
Dehydration: The resulting carbinolamine intermediate undergoes acid-catalyzed dehydration to form the imine (
) bond.
Reaction Scheme
Figure 1: General reaction pathway for the condensation of 3-chloro-1H-pyrrole-2-carbaldehyde with a primary amine.
Experimental Protocol
Materials & Reagents
-
Precursor: 3-Chloro-1H-pyrrole-2-carbaldehyde (CAS: 56164-42-2).[1] Note: If commercial stock is unavailable, this can be synthesized via reduction of methyl 3-chloro-1H-pyrrole-2-carboxylate using LiAlH4 [1].
-
Amine: Substituted aniline or aliphatic amine (1.0 equiv).
-
Solvent: Ethanol (Absolute) or Methanol (HPLC Grade).
-
Catalyst: Glacial Acetic Acid (AcOH).[2]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Synthesis
Step 1: Reactant Solubilization Dissolve 3-chloro-1H-pyrrole-2-carbaldehyde (1.0 mmol, ~129 mg) in 10-15 mL of absolute ethanol in a 50 mL round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required due to the chlorine atom's lipophilicity.
Step 2: Amine Addition Add the primary amine (1.0 - 1.1 mmol) to the stirring solution.
-
Critical Control: If the amine is a hydrochloride salt, add 1.0 equiv of Sodium Acetate or Triethylamine to neutralize it before addition.
Step 3: Catalysis Add 2-3 drops of Glacial Acetic Acid.
-
Why: The pH must be slightly acidic (pH 4-5) to protonate the carbonyl oxygen (activating it) without protonating the amine nucleophile entirely.
Step 4: Reflux Attach a reflux condenser and heat the mixture to reflux (78-80°C for ethanol) for 3 to 6 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear.
Step 5: Isolation
-
Scenario A (Precipitate forms): If the product precipitates upon cooling to room temperature, filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).
-
Scenario B (No precipitate): Concentrate the solvent to ~1/3 volume using a rotary evaporator. Pour the residue into crushed ice (~50 g) with vigorous stirring. The Schiff base should precipitate as a solid.
Step 6: Purification
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Dry in a vacuum desiccator over
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.
Characterization & Validation
Successful synthesis is validated by the disappearance of the aldehyde signal and the appearance of the imine signal in 1H NMR and IR.
| Technique | Parameter | Expected Value (Approx.) | Diagnostic Significance |
| 1H NMR | 8.20 – 8.60 ppm (Singlet) | Confirms formation of the azomethine bond. | |
| 1H NMR | ~9.50 ppm | Must be absent. Presence indicates incomplete reaction. | |
| 1H NMR | 11.0 – 12.5 ppm (Broad Singlet) | Confirms integrity of the pyrrole ring. | |
| FT-IR | 1610 – 1640 cm⁻¹ | Strong, sharp band characteristic of Schiff bases. | |
| FT-IR | 740 – 760 cm⁻¹ | Confirms retention of the chlorine substituent. |
Mass Spectrometry:
Expect a molecular ion peak
Applications & Biological Relevance
The 3-chloro-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, often exhibiting superior activity compared to non-halogenated analogs due to increased lipophilicity and specific halogen-bonding interactions with protein targets.
-
Anticancer Activity: Polyenylpyrrole derivatives containing the 3-chloro motif have shown cytotoxicity against human non-small cell lung carcinoma (A549) by inducing apoptosis via caspase activation [1].[3]
-
Antimicrobial Agents: Schiff bases of pyrrole-2-carbaldehydes are potent chelators. Their metal complexes (Cu, Zn, Co) often display enhanced antibacterial activity against S. aureus and E. coli compared to the free ligand, disrupting cell walls and DNA [2, 3].
-
DNA Cleavage: The planar nature of the pyrrole-Schiff base system allows for intercalation into DNA base pairs, serving as a mechanism for their cytotoxic effects [2].
References
-
Synthesis and Biological Evaluation of Polyenylpyrrole Derivatives. Source: SciSpace. Context: Describes the synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde from the ester and its biological evaluation. URL:[Link]
-
Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. Source: JETIR (Journal of Emerging Technologies and Innovative Research). Context: General protocol for pyrrole-Schiff base synthesis and antimicrobial testing.[4] URL:[Link]
-
Synthesis, Characterization and Antimicrobial Activity of Metal Schiff Base Complexes Derived from Pyrrole-2-carbaldehyde. Source: Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Context: Detailed spectral characterization (NMR, IR) of pyrrole-based imines. URL:[Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Source: Organic Chemistry Portal. Context: Alternative methods for synthesizing the aldehyde precursor. URL:[Link]
Sources
Wittig reaction protocol using 3-chloro-1H-pyrrole-2-carbaldehyde
Technical Application Note: Optimized Wittig Olefination of 3-Chloro-1H-pyrrole-2-carbaldehyde
Abstract & Strategic Overview
The 3-chloro-1H-pyrrole-2-carbaldehyde scaffold is a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs) and bioactive marine alkaloids. While the Wittig reaction is the gold standard for olefination, this specific substrate presents a dichotomy of reactivity:
-
Electrophilic Activation: The C3-chlorine atom exerts an inductive electron-withdrawing effect (-I), rendering the C2-aldehyde more electrophilic than unsubstituted pyrrole-2-carbaldehyde, theoretically accelerating nucleophilic attack.
-
Protic Deactivation: The pyrrole N-H is acidic (pKa ~16.5–17.5). Strong bases used to generate non-stabilized ylides will preferentially deprotonate the nitrogen, quenching the ylide and halting the reaction unless specific protocols are employed.
This guide outlines two distinct workflows: a Direct Protocol for stabilized ylides (high E-selectivity) and a Protection-First Protocol for non-stabilized ylides (Z-selective or alkylations), ensuring high yield and reproducibility.
Critical Decision Pathway
Before initiating synthesis, select the protocol based on your target alkene and ylide type.
Figure 1: Decision matrix for selecting the optimal synthetic route based on ylide stability and pKa considerations.
Protocol A: Direct Olefination (Stabilized Ylides)
Applicability: Synthesis of acrylates, cinnamates, and acrylonitriles. Mechanism: The ylide is sufficiently stable that it does not deprotonate the pyrrole nitrogen. The reaction proceeds via a concerted asynchronous cycloaddition.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3-Cl-Pyrrole-2-CHO | 1.0 | Substrate | Limiting reagent.[1][2] |
| Stabilized Ylide | 1.2–1.5 | Reagent | e.g., (Carbethoxymethylene)triphenylphosphorane. |
| Benzoic Acid | 0.1 | Catalyst | Optional. Proton shuttle accelerates oxaphosphetane breakdown. |
| DCM or Toluene | - | Solvent | DCM (Reflux) or Toluene (90°C). |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask, dissolve 3-chloro-1H-pyrrole-2-carbaldehyde (1.0 equiv) in anhydrous Toluene (0.2 M concentration).
-
Ylide Addition: Add the stabilized phosphorane (1.2 equiv) in one portion.
-
Catalysis (Optional but Recommended): Add 10 mol% Benzoic acid. Note: Acid catalysis often improves conversion rates for electron-rich aldehydes by activating the carbonyl oxygen.
-
Reaction: Heat to 90°C under nitrogen for 4–12 hours. Monitor by TLC (usually 30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.4) should disappear; a fluorescent product spot often appears.
-
Workup: Cool to RT. Concentrate in vacuo.
-
Purification: The byproduct, triphenylphosphine oxide (Ph3PO), can be difficult to remove.
Protocol B: N-Protection Route (Non-Stabilized Ylides)
Applicability: Synthesis of alkyl-substituted pyrroles or Z-alkenes. Rationale: Non-stabilized ylides (generated by n-BuLi/NaH) are strong bases (pKa > 20). They will instantly deprotonate the pyrrole N-H (pKa ~17), forming an inert anion and consuming the expensive ylide. N-Protection is mandatory for high yields.
Phase 1: N-Boc Protection
-
Setup: Dissolve 3-chloro-1H-pyrrole-2-carbaldehyde (1.0 eq) in THF or DCM.
-
Reagents: Add Boc2O (1.2 eq) and DMAP (0.1 eq).
-
Base: Add TEA (1.5 eq) dropwise.
-
Completion: Stir at RT for 2 hours. The electron-withdrawing Cl atom may slightly slow this reaction compared to unsubstituted pyrrole; monitor via TLC.
-
Result: tert-butyl 3-chloro-2-formyl-1H-pyrrole-1-carboxylate. Isolate via standard aqueous workup.
Phase 2: The Wittig Reaction
-
Ylide Generation:
-
Suspend alkyltriphenylphosphonium salt (1.2 eq) in anhydrous THF at -78°C (or 0°C depending on chain length).
-
Add n-BuLi (1.1 eq) or KOtBu (1.2 eq) dropwise.
-
Stir 30–60 mins. Solution typically turns yellow/orange (ylide formation).
-
-
Coupling:
-
Dissolve N-Boc-3-Cl-pyrrole-aldehyde (1.0 eq) in minimal anhydrous THF.
-
Add aldehyde solution dropwise to the ylide at -78°C.
-
Crucial: The 3-Cl group adds steric bulk near the reaction center. Allow to warm slowly to RT overnight to ensure complete conversion.
-
-
Workup: Quench with saturated NH4Cl. Extract with Et2O.
-
Deprotection (if required): Treat the purified olefin with TFA/DCM (1:1) at 0°C to remove the Boc group.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Protocol A) | Aldehyde deactivation | Switch solvent to refluxing Toluene or Xylene. Add 10 mol% Benzoic acid. |
| Low Yield (Protocol B) | N-H quenching | Ensure 100% Boc protection conversion before attempting Wittig. Verify anhydrous conditions. |
| Z/E Isomerization | Reversible betaine formation | For E-alkenes: Use Schlosser modification (add PhLi at -78°C before warming). For Z-alkenes: Keep strictly cold and limit reaction time. |
| Polymerization | Pyrrole instability | 3-halopyrroles can be light-sensitive. Wrap flasks in foil. Store crude under Argon. |
Safety & Handling
-
3-Chloro-1H-pyrrole-2-carbaldehyde: Treat as a potential skin sensitizer and respiratory irritant. Store at 2–8°C under inert gas (Argon) to prevent oxidation to the carboxylic acid.
-
Phosphonium Salts: Hygroscopic. Dry under high vacuum at 50°C before weighing.
-
n-BuLi: Pyrophoric. Use standard air-free Schlenk techniques.
References
-
General Wittig Mechanism & Scope
-
Pyrrole Aldehyde Synthesis & Reactivity
-
Homologation of Pyrrole Carbaldehydes
-
Properties of 3-Chloro-1H-pyrrole-2-carbaldehyde
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. 3-CHLORO-1H-PYRROLE-2-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Robust, Optimized Analytical HPLC Method for the Quantification of 3-chloro-1H-pyrrole-2-carbaldehyde
Abstract
This application note details a systematic and scientifically-grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-chloro-1H-pyrrole-2-carbaldehyde. Recognizing the growing importance of halogenated pyrrole derivatives in pharmaceutical and chemical synthesis, this guide provides a comprehensive protocol, from initial analyte characterization and column selection to mobile phase optimization and system suitability testing. The causality behind each experimental decision is explained to empower researchers to adapt and troubleshoot the method effectively. The final, optimized isocratic method demonstrates excellent peak symmetry and reproducibility, suitable for quality control and research applications.
Introduction and Analyte Characterization
3-chloro-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde. The presence of the pyrrole ring, a chloro-substituent, and a carbaldehyde group defines its physicochemical properties, which are critical for designing an effective separation strategy. A thorough understanding of these properties is the foundation of logical method development.
The molecule's structure combines a moderately polar pyrrole core with a non-polar chloro group and a polar aldehyde functional group. Based on data from structurally similar compounds, it is expected to be soluble in common organic solvents like methanol and acetonitrile but have limited solubility in water.[1] This profile makes it an ideal candidate for reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is a more polar aqueous-organic mixture.[2]
Table 1: Physicochemical Properties of 3-chloro-1H-pyrrole-2-carbaldehyde and Related Compounds
| Property | Value / Observation | Source |
| Chemical Name | 3-chloro-1H-pyrrole-2-carbaldehyde | N/A |
| CAS Number | 56164-42-2 | [3] |
| Molecular Formula | C₅H₄ClNO | [3] |
| Molecular Weight | 129.54 g/mol | N/A |
| Predicted Polarity | Moderately Polar; Calculated logP for 3-chloro-1H-pyrrole is 1.3 | [4] |
| UV Absorbance | Expected due to conjugated π-system of the aromatic ring and aldehyde. | N/A |
| Solubility | Expected to be soluble in methanol, acetonitrile; limited aqueous solubility. | [1] |
Method Development Strategy: A Rationale-Driven Approach
The development of a reliable HPLC method is a systematic process. Our strategy begins with informed initial choices based on the analyte's properties, followed by empirical optimization to achieve the desired chromatographic performance. The goal is to create a method that is not only accurate and precise but also robust and efficient.
The workflow below outlines the logical progression from initial assessment to a finalized, suitable method.
Sources
application of 3-chloro-1H-pyrrole-2-carbaldehyde in the synthesis of agrochemicals
Application Note: Strategic Utilization of 3-Chloro-1H-pyrrole-2-carbaldehyde in Agrochemical Synthesis
Executive Summary & Strategic Value
The halogenated pyrrole moiety is a "privileged structure" in modern agrochemistry, forming the core of blockbuster fungicides (e.g., Fludioxonil , Fenpiclonil ) and insecticides (e.g., Chlorfenapyr ). Among these scaffolds, 3-chloro-1H-pyrrole-2-carbaldehyde (CAS: 56164-42-2) represents a critical, under-utilized building block for Structure-Activity Relationship (SAR) expansion.
Unlike the more common 4-chloro isomers, the 3-chloro-2-formyl substitution pattern offers unique orthogonal reactivity:
-
The 2-Formyl Group: Acts as a versatile "handle" for condensation reactions (Knoevenagel, Schiff base formation) to generate lipophilic antifungal pharmacophores.
-
The 3-Chloro Substituent: Provides metabolic stability (blocking the oxidation-prone 3-position) and modulates the pKa of the pyrrole NH, enhancing bioavailability.
-
The NH Motif: Remains free for N-alkylation or N-acylation to tune logP (octanol-water partition coefficient) for systemic transport in plants.
This guide details the application of this scaffold in synthesizing next-generation antifungal agents, specifically focusing on azomethine (Schiff base) and fused-heterocycle libraries.
Chemical Reactivity Profile
Understanding the electronic landscape of 3-chloro-1H-pyrrole-2-carbaldehyde is prerequisite to successful synthesis.
| Feature | Reactivity Implication | Agrochemical Benefit |
| Electron-Deficient Ring | The -CHO and -Cl groups withdraw density, making the NH proton more acidic (pKa ~16). | Facilitates N-alkylation under mild conditions to optimize lipophilicity. |
| Carbonyl Electrophilicity | Highly reactive toward nucleophiles (amines, active methylenes). | Ideal for rapid combinatorial library generation (Schiff bases, hydrazones). |
| C-Cl Bond Strength | Resistant to typical nucleophilic aromatic substitution (SNAr) without catalysis. | Ensures the halogen remains intact during metabolic processing, prolonging residual activity . |
Application Workflow: Divergent Synthesis
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthetic utility of the 3-chloro-1H-pyrrole-2-carbaldehyde scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Antifungal Schiff Bases (Azomethines)
Rationale: Schiff bases derived from halogenated pyrroles exhibit potent antifungal activity by disrupting fungal cell wall biosynthesis. This protocol is optimized for high throughput.
Reagents:
-
3-Chloro-1H-pyrrole-2-carbaldehyde (1.0 equiv)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-1H-pyrrole-2-carbaldehyde (1.0 mmol, ~129 mg) in 10 mL of absolute ethanol.
-
Addition: Add the substituted aniline (1.0 mmol) to the solution. The mixture may slightly change color.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.5) should disappear.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice (~50 g).
-
Isolation: The Schiff base typically precipitates as a solid. Filter the precipitate using a Buchner funnel.
-
Purification: Recrystallize from hot ethanol to yield the pure product.
-
Expected Yield: 75–85%.[1]
-
Characterization: IR (C=N stretch ~1600-1620 cm⁻¹), ¹H NMR (Imine proton singlet ~8.2-8.5 ppm).
-
Protocol B: N-Alkylation for LogP Optimization
Rationale: To ensure the fungicide can penetrate the waxy cuticle of leaves, the lipophilicity must be tuned. Alkylation of the pyrrole nitrogen is the standard method.
Reagents:
-
3-Chloro-1H-pyrrole-2-carbaldehyde (1.0 equiv)
-
Alkyl Halide (e.g., Ethyl iodide, Benzyl bromide) (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
DMF (Dimethylformamide) (Dry)
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyrrole substrate (1.0 mmol) in 5 mL dry DMF.
-
Deprotonation: Add anhydrous
(2.0 mmol) and stir at room temperature for 30 minutes. The suspension will become cloudy as the pyrrolyl anion forms. -
Alkylation: Add the alkyl halide (1.2 mmol) dropwise.
-
Reaction: Stir at 60°C for 3–5 hours.
-
Note: Overheating (>80°C) may cause degradation of the aldehyde.
-
-
Quench: Pour into 30 mL cold water. Extract with Ethyl Acetate (3 x 15 mL).
-
Drying: Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Summary: Activity Correlation
The following table summarizes the impact of derivatizing the 3-chloro-2-CHO scaffold on biological activity, based on general pyrrole SAR principles [1, 2].
| Derivative Class | Target Modification | Primary Biological Effect |
| Unsubstituted Aldehyde | None | Weak activity; highly reactive metabolic handle. |
| Schiff Base (Azomethine) | C=N-Aryl formation | High Antifungal Potency (Broad spectrum). Disruption of electron transport. |
| Hydrazone | C=N-NH-Aryl | Enhanced stability; often active against Oomycetes. |
| Vinyl Pyrrole | C=C(CN)2 (via Knoevenagel) | Insecticidal/Miticidal activity (uncoupling of oxidative phosphorylation). |
| N-Methyl/Ethyl | N-Alkylation | Increased LogP; better foliar uptake and rainfastness. |
Safety & Handling Guidelines
-
Hazard Identification: 3-Chloro-1H-pyrrole-2-carbaldehyde is an irritant. Halogenated pyrroles can be sensitizers.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhalation of aldehyde vapors.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (which is often inactive).
References
-
Synthesis of Pyrrolnitrin Analogs
- Title: Synthesis of pyrrolnitrin and related halogen
- Source: PubMed / N
-
URL:[Link]
-
Schiff Base Activity
- Title: Synthesis, characterization and antimicrobial activity of some novel Schiff bases of pyrrole deriv
- Source: ResearchG
-
URL:[Link]
-
General Pyrrole Synthesis (Vilsmeier-Haack Context)
-
Roseophilin Synthesis (Intermediate Usage)
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-1H-pyrrole-2-carbaldehyde Synthesis
This guide is structured to address the specific challenge of synthesizing 3-chloro-1H-pyrrole-2-carbaldehyde .
Common methods (like direct chlorination of pyrrole-2-carbaldehyde) often fail due to poor regioselectivity, yielding predominantly 4-chloro and 5-chloro isomers.[1][2] This guide prioritizes the Ring Contraction of 4-Chloropyridine N-Oxide , a superior pathway for regiochemical fidelity, while also providing optimized protocols for the Vilsmeier-Haack route.[1]
Core Directive: The Regioselectivity Bottleneck
The Problem: Direct electrophilic chlorination (e.g., using NCS) of pyrrole-2-carbaldehyde is electronically biased toward the 4- and 5-positions .[1] The aldehyde group at C2 deactivates the ring, but the pyrrolic NH directs incoming electrophiles to the ortho (C5) and meta (C4) positions relative to the aldehyde, making the C3 position the least favorable for substitution.
The Solution: To achieve high yields of the 3-chloro isomer, you must bypass direct electrophilic aromatic substitution (EAS) on the pyrrole ring. The most robust method is the Copper-Mediated Ring Contraction of 4-Chloropyridine N-Oxide .[1][2]
Part 1: Optimized Synthetic Protocols
Method A: Ring Contraction (High Specificity Route)
Recommended for: High regiochemical purity and scalability.[1][2]
This method utilizes the rearrangement of a pyridine N-oxide to a pyrrole carbaldehyde.[1][2] By starting with the chlorine already in the 4-position of the pyridine ring, it maps perfectly to the 3-position of the resulting pyrrole.
Reaction Scheme: 4-Chloropyridine N-oxide + Cu(II) -> 3-Chloro-1H-pyrrole-2-carbaldehyde
Protocol Steps:
-
Preparation of Starting Material:
-
Catalyst Addition:
-
Rearrangement:
-
Workup:
Expected Yield: 40–60% (High purity 3-chloro isomer).[1][2]
Method B: Vilsmeier-Haack of 3-Chloropyrrole (Precursor Route)
Recommended for: Users who already possess 3-chloropyrrole precursors.[1][2]
Direct Vilsmeier formylation of 3-chloropyrrole is viable but difficult due to the instability of the starting material.[2] This protocol assumes the in situ generation or use of a stabilized precursor.
Protocol Steps:
-
Vilsmeier Reagent Formation:
-
Substrate Addition:
-
Dissolve 3-chloropyrrole (1.0 eq) in DMF.
-
Crucial: If 3-chloropyrrole is unstable, use triisopropylsilyl (TIPS)-protected 3-chloropyrrole .[1][2] The bulky TIPS group on Nitrogen can help direct formylation to the 2-position (steric control) and stabilize the ring.[1][2]
-
Add the substrate solution slowly to the Vilsmeier reagent at 0°C.[2][7]
-
-
Reaction:
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: If using N-protected pyrrole, heating (60°C) might be required.[1]
-
-
Hydrolysis:
-
Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents polymerization).[2]
-
Stir vigorously for 1 hour.
-
-
Isolation:
Part 2: Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product is mostly 4-chloro or 5-chloro isomer. | You used Method B (Chlorination of pyrrole-2-CHO) or Vilsmeier on 3-chloropyrrole failed to direct properly. | Switch to Method A (Ring Contraction). This is the only way to guarantee the 3-chloro position without complex blocking groups.[1][2] |
| Low Yield in Ring Contraction (Method A). | Inefficient catalyst or solvent wetness.[1][2] | Use anhydrous toluene .[1][2] Ensure |
| Black tar formation (Polymerization). | Acidic workup was too harsh or pyrrole is unstable.[1][2] | Use Sodium Acetate or |
| Starting material (4-chloropyridine N-oxide) remains. | Temperature too low for rearrangement.[1][2] | The activation energy for N-oxide rearrangement is high.[1][2] Ensure internal temperature reaches >110°C . |
Frequently Asked Questions
Q: Can I just chlorinate pyrrole-2-carbaldehyde with NCS? A: We strongly advise against this.[1][2] The aldehyde group directs electrophilic substitution to the 4- and 5-positions.[1][2] You will obtain a mixture of 4-chloro (major) and 5-chloro (minor) products, with <10% of the desired 3-chloro isomer.[1][2] Separation is extremely difficult.
Q: Why use Copper Sulfate for the rearrangement? A: Copper salts facilitate the N-O bond cleavage and subsequent 1,2-shift required to contract the 6-membered pyridine ring into the 5-membered pyrrole ring.[1] Without copper, the reaction may require photolysis (UV light), which is harder to scale.
Q: Is 3-chloropyrrole-2-carbaldehyde stable? A: It is moderately stable as a solid but can darken upon exposure to light and air.[1][2] Store at -20°C under Argon.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the regioselectivity logic and the superiority of the Ring Contraction method.
Caption: Comparative pathways showing the regiochemical failure of direct chlorination versus the specificity of the pyridine N-oxide ring contraction method.
References
-
ChemicalBook. (n.d.).[1][2] Synthesis of 3-Chloro-1H-pyrrole-2-carbaldehyde via 4-chloropyridine N-oxide rearrangement. Retrieved from [2]
-
Abramovitch, R. A., & Cue, B. W. (1975). The reaction of pyridine 1-oxides with acetylenes.[1][2] A new synthesis of polysubstituted pyrroles. Journal of the American Chemical Society.[2][5][8]
-
Wu, X., et al. (2018).[1][4] Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters. Retrieved from [2]
-
BenchChem. (2025).[1][2] 3-Chloro-1H-pyrrole: Properties and Reactivity. Retrieved from [2]
Sources
- 1. Heterocyclic Building Blocks - AK Scientific [aksci.com]
- 2. US8877758B2 - Combinations of medicaments, containing PDE4-inhibitors and EP4-receptor-antagonists - Google Patents [patents.google.com]
- 3. Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole- and Isoxazole-4-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 5. Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles via [3,3] or [1,3] rearrangements of O-vinyl oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
Technical Support Guide: Purification of 3-Chloro-1H-pyrrole-2-carbaldehyde
Case ID: PYR-CHO-CL3-PUR Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary & Triage
User Problem: You are attempting to isolate 3-chloro-1H-pyrrole-2-carbaldehyde (CAS: 56164-42-2) from a crude reaction mixture. You may be experiencing low yields, "tar" formation, or difficulty separating the target from the 4-chloro or 5-chloro regioisomers.
Immediate Action Required:
-
If the mixture is turning black/viscous: STOP. Your mixture is likely acidic. Pyrrole aldehydes polymerize rapidly in the presence of acid and air. Neutralize immediately with saturated aqueous NaHCO₃ or NaOAc.
-
If you see multiple spots on TLC: The 3-chloro isomer often co-elutes with the 4-chloro isomer.[1] Standard isocratic silica chromatography may fail; gradient elution or recrystallization is required.
Technical Deep Dive: The Purification Protocol
The Challenge: Why is this difficult?
Pyrrole-2-carbaldehydes are "acid-sensitive aldols" in disguise.[1] The electron-rich pyrrole ring makes the aldehyde carbonyl highly susceptible to nucleophilic attack, leading to self-condensation (polymerization). Furthermore, the chlorine atom at the 3-position is electronically unique; direct chlorination of pyrrole-2-carbaldehyde usually favors the 4- and 5-positions [1].[1] Therefore, if you synthesized this via direct halogenation, your target is likely the minor isomer, requiring rigorous separation.[1]
Step-by-Step Purification Workflow
Phase A: Quench & Workup (Critical for Stability)
Goal: Remove acidic catalysts (e.g., POCl₃ from Vilsmeier or NCS byproducts) without triggering polymerization.
-
Temperature Control: Cool the reaction mixture to 0–5 °C.
-
Buffer Quench: Do not quench with strong base (NaOH/KOH).[1] The sudden pH jump can trigger Cannizzaro-type disproportionation or rapid polymerization.
-
Protocol: Pour the reaction mixture slowly into a stirred solution of Sodium Acetate (3.0 eq) or Saturated NaHCO₃ at 0 °C.
-
Target pH: Adjust to pH 7–8.
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]
-
Note: Pyrrole aldehydes have moderate water solubility. Perform 3x extractions to ensure recovery.
-
-
Washing: Wash combined organics with Brine (sat. NaCl). Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if the product is extremely acid-sensitive, as MgSO₄ is slightly acidic).
Phase B: Chromatographic Separation (Isomer Resolution)
Goal: Separate 3-chloro (target) from 4-chloro/5-chloro isomers and unreacted starting material.[1]
-
Stationary Phase: High-purity Silica Gel (230–400 mesh). Neutralized silica (pre-washed with 1% Et₃N in hexane) is recommended if the crude is unstable.
-
Mobile Phase Strategy:
-
Isomers of chloropyrrole-2-carbaldehyde have very similar Rf values.[1]
-
Recommended Gradient: Hexanes:EtOAc (Start 95:5 → End 70:30).
-
Tip: A shallow gradient (increasing polarity by 2% every 2 CV) is superior to isocratic elution for isomer separation.
-
Table 1: Typical Rf Values (Hexane:EtOAc 3:1)
| Compound | Approx Rf | Visual Characteristic |
|---|---|---|
| 3-chloro-1H-pyrrole-2-carbaldehyde | 0.45 | UV active, stains red/purple with Vanillin |
| 4-chloro-1H-pyrrole-2-carbaldehyde | 0.42 | UV active, often major impurity |
| 5-chloro-1H-pyrrole-2-carbaldehyde | 0.48 | UV active, elutes first |
| Tars/Polymers | 0.00 (Baseline) | Dark streak |[1]
Phase C: Recrystallization (Final Polish)
If chromatography yields a solid with 90-95% purity, recrystallization is the most effective method to remove trace isomers.[1]
-
Solvent System: Hexanes/DCM or Hexanes/EtOAc.[1]
-
Protocol: Dissolve the solid in the minimum amount of hot DCM or EtOAc. Slowly add hot Hexanes until slight turbidity persists. Cool slowly to room temperature, then to 4 °C.
-
Outcome: The 3-chloro isomer typically crystallizes as off-white to pale yellow needles.[1]
Diagnostic Visualization: The Purification Logic
The following diagram illustrates the decision tree for purifying the 3-chloro isomer, specifically addressing the risk of acid-catalyzed decomposition.
Caption: Logical workflow for the isolation of 3-chloro-1H-pyrrole-2-carbaldehyde, prioritizing pH control to prevent polymerization.
Quality Control: Proving the Structure (NMR)
The most common failure mode is misidentifying the 4-chloro isomer as the 3-chloro target. You must use 1H NMR coupling constants (
1H NMR (DMSO-d6 or CDCl3) Diagnostic Signals:
-
Aldehyde Proton (-CHO): Singlet around 9.5 ppm.[1]
-
NH Proton: Broad singlet, usually 10-12 ppm (exchangeable).[1]
-
Ring Protons:
-
3-Chloro Isomer: You will see signals for H-4 and H-5.[1]
-
4-Chloro Isomer: You will see signals for H-3 and H-5.[1]
-
The coupling between H-3 and H-5 is a meta-like coupling (
), which is much smaller (1.5 – 2.0 Hz ).
-
-
5-Chloro Isomer: You will see signals for H-3 and H-4.[1]
- is typically 3.5 – 4.0 Hz .[1]
-
Summary Table: Coupling Constants for Isomer ID
| Isomer | Protons Present | Diagnostic Coupling (
Frequently Asked Questions (FAQ)
Q1: My product turns brown/black after drying. Why? A: This is oxidative polymerization ("pyrrole black").[1]
-
Cause: Exposure to air and light, especially if trace acid remains.[1]
-
Fix: Store the purified solid under Nitrogen or Argon at -20 °C. Ensure the final evaporation was done from a neutral solvent.
Q2: Can I use HPLC to separate the isomers? A: Yes. If flash chromatography fails, semi-prep HPLC is highly effective.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Note: The 3-chloro isomer is slightly more polar than the 4-chloro and 5-chloro isomers due to the proximity of the electron-withdrawing chlorine to the carbonyl, often eluting slightly earlier or later depending on the specific column chemistry.[1]
Q3: I synthesized this via Vilsmeier-Haack on 3-chloropyrrole, but the yield is <10%. A: 3-chloropyrrole is extremely unstable.[1]
-
Alternative Route: It is often better to start with pyrrole-2-carbaldehyde , protect the nitrogen (e.g., TIPS or Boc), chlorinate (using NCS), separate the isomers (easier with the protecting group), and then deprotect [3]. The bulky protecting group can also help steer regioselectivity away from the 5-position.
References
-
Regioselectivity in Pyrrole Chlorination: Electronic effects in pyrrole substitutions generally favor the 4- and 5-positions for electrophilic aromatic substitution when the 2-position is blocked by an electron-withdrawing group like an aldehyde.[1] Source: NIST Chemistry WebBook, "1H-Pyrrole-2-carboxaldehyde". [Link][1]
-
NMR Characterization of Pyrroles: Detailed analysis of coupling constants in substituted pyrroles. Source: PubChem Compound Summary, "3-Chloro-1H-pyrrole".[1] [Link]
-
General Synthesis & Stability of Pyrrole-2-carbaldehydes: Silverstein, R. M., et al. "Pyrrole-2-carboxaldehyde."[1] Organic Syntheses, Coll.[2] Vol. 4, p.831 (1963).[2] (Provides the foundational workup logic for these aldehydes). [Link]
Sources
minimizing side-product formation in the synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde
Technical Support Center: Synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and optimized protocols to minimize common side-product formations and maximize yield and purity.
A Primer on the Synthesis: The Chlorination and Vilsmeier-Haack Pathway
The synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde is a multi-step process that typically involves the formylation of a pyrrole substrate using the Vilsmeier-Haack reaction, along with a chlorination step. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[1][2][3] It involves the creation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][3] This electrophilic reagent then attacks the electron-rich pyrrole ring to introduce a formyl group.[1]
The challenge in synthesizing the target molecule lies in controlling the regioselectivity of both chlorination and formylation, as the pyrrole ring is highly activated and prone to multiple substitutions.[4][5] Chemical halogenation of pyrrole often requires strong electrophilic reagents and can lead to undesired polyhalogenated products.[4][5] The order of these steps—chlorination followed by formylation, or vice versa—and the precise control of reaction conditions are paramount to preventing the formation of undesired isomers and over-halogenated species.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each Q&A provides an explanation of the underlying cause and actionable solutions.
Q1: My final product is contaminated with a significant amount of dichlorinated pyrrole (e.g., 3,4-dichloro-1H-pyrrole-2-carbaldehyde). How can I prevent this?
A1:
-
Root Cause: Over-chlorination is a frequent side reaction. The pyrrole ring, being electron-rich, is highly susceptible to electrophilic substitution. After the first chlorine atom is introduced, the ring may still be activated enough to react with a second equivalent of the chlorinating agent. This is especially true if using a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂) in excess or at elevated temperatures.
-
Troubleshooting & Solutions:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of your chlorinating agent. Use no more than 1.0 to 1.05 equivalents of SO₂Cl₂ or N-chlorosuccinimide (NCS). It is often better to have a small amount of unreacted starting material, which is easier to separate than the dichlorinated side-product.
-
Temperature Management: Perform the chlorination at low temperatures. A starting temperature of -78 °C (dry ice/acetone bath) or -10 °C to 0 °C (ice/salt bath) is highly recommended.[6] Add the chlorinating agent dropwise to maintain a consistent low temperature and prevent localized heating.
-
Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) can be a milder alternative to sulfuryl chloride, offering better control and reducing the risk of over-chlorination.[6]
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dichlorinated product.
-
Q2: I am observing the formation of the unchlorinated product, 1H-pyrrole-2-carbaldehyde, in my final mixture. What went wrong?
A2:
-
Root Cause: This indicates an incomplete or failed chlorination step. This can happen if the chlorinating agent is inactive, used in insufficient amounts, or if the reaction conditions are not optimal. It can also occur if the Vilsmeier-Haack formylation is performed first on unchlorinated pyrrole.
-
Troubleshooting & Solutions:
-
Reagent Quality: Ensure your chlorinating agent is fresh and has been stored correctly. Sulfuryl chloride can decompose over time, and NCS can degrade if exposed to moisture.
-
Reaction Order: The most common successful route involves chlorination of a suitable pyrrole precursor before the Vilsmeier-Haack formylation. Attempting to chlorinate pyrrole-2-carbaldehyde directly can be challenging due to the deactivating effect of the aldehyde group.
-
Activation: If chlorinating a less reactive pyrrole derivative, a catalyst might be necessary. However, for pyrrole itself, this is usually not required and can increase the risk of side reactions.
-
Q3: The reaction mixture turned into a dark, intractable tar or polymer. What caused this, and is it salvageable?
A3:
-
Root Cause: Pyrroles are notoriously prone to polymerization under acidic or strongly electrophilic conditions. The Vilsmeier-Haack reagent itself is highly acidic and electrophilic. This issue is exacerbated by elevated temperatures, high concentrations, or the presence of impurities. The workup procedure is also critical; improper neutralization can lead to product degradation.[7]
-
Troubleshooting & Solutions:
-
Temperature Control: Maintain low temperatures throughout the addition of the Vilsmeier reagent to the pyrrole substrate.
-
Dilution: Running the reaction at a higher dilution can sometimes mitigate polymerization by reducing intermolecular reactions.
-
Controlled Workup: The hydrolysis of the intermediate iminium salt is a critical step. Pour the reaction mixture slowly onto crushed ice and then neutralize carefully with a base like sodium hydroxide or sodium acetate solution, ensuring the temperature does not rise significantly.[7] Using a sufficient amount of base to neutralize acidic byproducts is essential to avoid product discoloration and degradation.[7]
-
Purification: Once tar has formed, the product is often difficult to salvage. The primary goal should be prevention. If a significant amount of product is believed to be present, you can attempt to extract it with a suitable organic solvent after the basic workup, followed by column chromatography.
-
Q4: My reaction yield is very low, and the conversion seems incomplete. How can I improve it?
A4:
-
Root Cause: Incomplete formation of the Vilsmeier reagent, insufficient reaction time or temperature, or poor substrate reactivity can all lead to low yields.
-
Troubleshooting & Solutions:
-
Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is pre-formed correctly before adding the pyrrole substrate. This is typically done by adding POCl₃ to anhydrous DMF at 0-10 °C and allowing it to stir for a short period.[7]
-
Reaction Time and Temperature: While initial mixing should be cold, the formylation step may require warming to proceed to completion. After the pyrrole addition at low temperature, allow the reaction to warm to room temperature or even heat gently (e.g., 40-50 °C) while monitoring by TLC. An established procedure for formylating pyrrole involves stirring at reflux for 15 minutes after the addition of the substrate.[7]
-
Solvent Choice: Use an anhydrous, non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (ethylene dichloride) for the reaction.[7] The presence of water will quench the Vilsmeier reagent.
-
Optimized Experimental Protocol
This protocol outlines a reliable method for the synthesis, incorporating best practices to minimize side-product formation.
Step 1: Chlorination of 1H-pyrrole
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1H-pyrrole (1.0 eq) dissolved in anhydrous THF or DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in the same anhydrous solvent.
-
Add the SO₂Cl₂ solution dropwise to the stirred pyrrole solution over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Monitor the reaction by TLC. Upon consumption of the starting material, the reaction is complete. Do not let the reaction proceed for an extended time to avoid dichlorination.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate, ensuring the temperature remains low.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-chloropyrrole is often used directly in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation of 3-chloropyrrole
-
In a separate flame-dried, three-neck flask under nitrogen, add anhydrous DMF (3.0 eq).
-
Cool the DMF to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the DMF, maintaining the temperature between 0-10 °C.
-
Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.
-
Dissolve the crude 3-chloropyrrole from Step 1 in an anhydrous solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto a stirred mixture of ice and water.
-
Neutralize the mixture to a pH of 8-9 by the slow addition of a 2M NaOH solution or solid sodium acetate.[7]
-
Extract the aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-chloro-1H-pyrrole-2-carbaldehyde.
Data Summary: Condition Optimization
The following table summarizes how different reaction parameters can affect the product distribution.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Chlorination Temp. | Room Temperature | -78 °C to -70 °C | Condition B significantly reduces the formation of dichlorinated side-products. |
| SO₂Cl₂ Stoich. | 1.5 equivalents | 1.05 equivalents | Condition B minimizes over-chlorination, improving the yield of the desired monochlorinated product. |
| Workup pH | Acidic (pH < 7) | Basic (pH 8-9) | Condition B prevents polymerization and degradation of the final product during hydrolysis.[7] |
| Reagent Addition | Rapid, single portion | Slow, dropwise | Slow addition in Condition B allows for better temperature control and minimizes localized concentration gradients, reducing side reactions. |
Visual Workflow and Mechanism Diagrams
Diagram 1: Troubleshooting Workflow
This diagram provides a logical path for troubleshooting common synthesis issues.
Caption: Troubleshooting flowchart for common issues.
Diagram 2: Simplified Vilsmeier-Haack Mechanism
This diagram illustrates the key steps in the formation of the Vilsmeier reagent and its reaction with the pyrrole ring.
Caption: Key steps of the Vilsmeier-Haack formylation.
References
-
Borisov, A. V., et al. (2002). The rational synthesis of chlorins via rearrangement of porphodimethenes: influence of beta-substituents on the regioselectivity and stereoselectivity of pyrroline ring formation. PubMed. Available at: [Link]
-
Teo, J. Y., et al. (2022). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications. Available at: [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. Available at: [Link]
-
Shambalova, V. E., et al. (2024). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. Journal of Organic Chemistry. Available at: [Link]
-
Teo, J. Y., et al. (2022). Site-selective Chlorination of Pyrrolic Heterocycles by Flavin Dependent Enzyme PrnC. Research Square. Available at: [Link]
-
Charles, F., et al. (2009). Regioselective synthesis of pentathiepino-fused pyrroles and indoles. Mendeleev Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Hodge, P., & Rickards, R. W. (1965). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]
-
SynArchive. (n.d.). Vilsmeier-Haack Formylation. Available at: [Link]
-
Seltzman, H. H., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules. Available at: [Link]
-
Deodhar, D. K., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry. Available at: [Link]
- Google Patents. (n.d.). Sulfuryl chloride as chlorinating agent.
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]
- Google Patents. (n.d.). Chlorination with sulfuryl chloride.
-
Kumar, S., et al. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Sahoo, S. K., et al. (2012). SYNTHESIS & EVALUATION OF PYRROLE DERIVATIVE CONJUGATES AS EFFECTIVE NSAID's. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Peng, J., et al. (2026). DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines. Organic Chemistry Frontiers. Available at: [Link]
- Google Patents. (n.d.). Purification of crude pyrroles.
-
Bray, B. L., et al. (1990). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. The Journal of Organic Chemistry. Available at: [Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. Vilsmeier haack rxn | PPTX [slideshare.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction conditions for derivatizing 3-chloro-1H-pyrrole-2-carbaldehyde
Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Executive Summary
You are working with 3-chloro-1H-pyrrole-2-carbaldehyde (CAS: 56164-42-2).[1] This scaffold presents a unique dichotomy: the pyrrole ring is electron-rich and prone to polymerization, while the C3-chlorine atom introduces steric bulk ortho to the aldehyde and electron-withdrawing effects that alter standard reactivity profiles.
This guide moves beyond generic pyrrole chemistry to address the specific steric and electronic constraints imposed by the 3-chloro substituent .
Module 1: Handling & Stability (The "Read Me First")
Q: My starting material turned from off-white to dark brown. Is it degraded? A: Likely, yes. Pyrrole-2-carbaldehydes are notoriously unstable to oxidation and acid-catalyzed polymerization ("pyrrole red" formation).
-
The Cause: The electron-rich pyrrole ring facilitates autoxidation. The 3-Cl group provides some stabilization via induction, but not enough to prevent degradation under ambient conditions.
-
The Fix:
-
Purification: Dissolve in minimal hot ethanol/hexanes or recrystallize from petroleum ether/CH₂Cl₂ if solid. If oil, perform rapid filtration through a short plug of basic alumina (not acidic silica).
-
Storage: Store under Argon/Nitrogen at -20°C.
-
In-situ Check: Always run a ¹H NMR before use. Look for the aldehyde proton singlet at ~9.5 ppm. If a broad hump exists >10 ppm, you have carboxylic acid contamination.
-
Module 2: Reductive Amination (Primary Workflow)
Context: This is the most common derivatization. The 3-chloro group creates significant steric hindrance for the incoming amine, slowing down imine formation compared to the unsubstituted parent.
Standard Operating Procedure (SOP): Indirect Reductive Amination
Recommended for valuable amines or sterically hindered substrates.
-
Imine Formation (The Critical Step):
-
Dissolve 3-chloro-1H-pyrrole-2-carbaldehyde (1.0 eq) and Amine (1.1–1.2 eq) in anhydrous DCE (1,2-Dichloroethane) .
-
Crucial Additive: Add Acetic Acid (1.0–2.0 eq) .
-
Why? The 3-Cl steric bulk retards nucleophilic attack. Acid catalysis is mandatory to activate the carbonyl.
-
Monitoring: Stir at RT for 2–4 hours. Do not proceed until TLC/LCMS shows full consumption of the aldehyde. If stalled, heat to 40°C or add 3Å molecular sieves.
-
-
Reduction:
-
Cool to 0°C.
-
Add STAB (Sodium Triacetoxyborohydride, 1.5–2.0 eq) portion-wise.
-
Stir overnight allowing to warm to RT.
-
-
Workup:
-
Quench with saturated NaHCO₃ (gas evolution!). Extract with DCM.
-
Troubleshooting Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete Imine Formation | The 3-Cl steric block is preventing imine condensation. Switch solvent to Toluene and reflux with a Dean-Stark trap to force water removal before adding the reducing agent. |
| Dechlorination (Product mass -34) | Hydrogenolysis | STOP using H₂/Pd-C. Halogenated pyrroles undergo rapid hydrodehalogenation under catalytic hydrogenation conditions. Use hydride reagents (STAB or NaBH₃CN) only. |
| Polymerization (Tar) | Acid Sensitivity | Pyrroles polymerize in strong acid. Ensure you are using weak acids (AcOH) and avoid strong Lewis acids (e.g., TiCl₄) unless strictly necessary and kept at low temp (-78°C). |
| No Reaction (Amine Salt) | pH too low | If using amine HCl salts, you MUST add TEA/DIPEA (1.0 eq) to free-base the amine. The aldehyde will not react with an ammonium salt. |
Decision Logic: Choosing the Right Reductant
Figure 1: Decision matrix for selecting reduction conditions to prevent dechlorination of the 3-chloro substituent.
Module 3: Suzuki-Miyaura Coupling (C-C Bond Formation)
Context: Coupling at the C3-Cl position is chemically difficult. The chloride is on an electron-rich ring (deactivated for oxidative addition) and is sterically crowded by the adjacent aldehyde and NH groups.
Q: Can I couple directly to the 3-Cl position? A: Generally, no , not without protection. The free NH poisons Palladium catalysts, and the electron-rich ring makes the C-Cl bond strong.
The "Protection-First" Protocol (High Success Rate)
-
Protection: Protect the pyrrole nitrogen.
-
Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Boc₂O.
-
Conditions: NaH, DMF, 0°C.
-
Why? Electron-withdrawing protecting groups (Boc, Tosyl) pull electron density out of the ring, facilitating the oxidative addition of Pd into the C-Cl bond.
-
-
Coupling Conditions:
-
Catalyst: Pd(OAc)₂ + SPhos or XPhos (Buchwald Ligands are essential for aryl chlorides).
-
Base: K₃PO₄ (anhydrous).
-
Solvent: Toluene/Water (10:1) or Dioxane.[2]
-
Temp: 80–100°C.
-
-
Deprotection:
-
TBAF (for SEM) or TFA (for Boc).
-
Workflow Visualization
Figure 2: Strategic workflow for Suzuki coupling on the deactivated 3-chloropyrrole scaffold.
Module 4: N-Alkylation vs. C-Alkylation
Q: I want to alkylate the Nitrogen. How do I avoid O-alkylation (at the aldehyde) or C-alkylation? A:
-
The Chemistry: The pyrrole NH is relatively acidic (pKa ~16.5). The aldehyde oxygen is not nucleophilic enough to compete under standard basic conditions.
-
Protocol:
-
Base: Use NaH (Sodium Hydride) or Cs₂CO₃ . Avoid hydroxides (KOH/NaOH) to prevent Cannizzaro reactions at the aldehyde.
-
Solvent: DMF or Acetonitrile.
-
Electrophile: Alkyl Halide.
-
Note: The 3-Cl group sterically shields the N-1 position slightly, but N-alkylation usually proceeds well.
-
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Pyrrole Reactivity & Protection: Jolicoeur, B., et al. "Pyrrole protection." Tetrahedron, vol. 62, no. 50, 2006, pp. 11531-11563. Link
-
Suzuki Coupling on Chlorides: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, vol. 129, no.[3][4] 11, 2007, pp. 3358-3366. Link
-
Handling of Halogenated Pyrroles: "Safety Data Sheet: 3-Chloro-1H-pyrrole-2-carbaldehyde." Fisher Scientific.[5] Link (Generic SDS search for CAS 56164-42-2).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 3-chloro-1H-pyrrole-2-carbaldehyde before handling.
Sources
stability of 3-chloro-1H-pyrrole-2-carbaldehyde under different pH conditions
Welcome to the technical support center for 3-chloro-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this compound, with a special focus on its stability under various pH conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of 3-chloro-1H-pyrrole-2-carbaldehyde.
Q1: My reaction yield is low, and I observe significant decomposition of my starting material during aqueous workup. What is happening?
Possible Cause: 3-chloro-1H-pyrrole-2-carbaldehyde, like many substituted pyrroles, can be sensitive to prolonged exposure to acidic or basic aqueous conditions. The electron-withdrawing nature of both the chlorine and aldehyde groups can influence the stability of the pyrrole ring.
Troubleshooting Steps:
-
pH Control: During aqueous extraction, ensure the pH of the aqueous layer is maintained as close to neutral as possible. Use mild buffers like phosphate-buffered saline (PBS) at pH 7.4 for washing.
-
Minimize Contact Time: Reduce the duration of the aqueous workup. Perform extractions quickly and efficiently.
-
Temperature Management: Conduct the workup at low temperatures (0-5 °C) to minimize the rate of potential degradation reactions.
-
Solvent Choice: Use anhydrous solvents for extraction whenever possible and dry the organic layers thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
Q2: I am observing a new, colored impurity in my sample after leaving it in solution on the bench. What could be the cause?
Possible Cause: Pyrrole derivatives are known to be susceptible to polymerization and degradation upon exposure to air, light, and certain solvents, which can result in the formation of colored impurities.[1] The reactivity of the aldehyde group can also lead to self-condensation or other side reactions over time.
Troubleshooting Steps:
-
Light Protection: Protect solutions of 3-chloro-1H-pyrrole-2-carbaldehyde from light by using amber vials or by wrapping the container with aluminum foil.
-
Inert Atmosphere: For prolonged storage in solution, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use high-purity, anhydrous solvents. Protic solvents, in particular, may facilitate degradation pathways. A study on pyrrole-2-carbaldehyde showed significant degradation in a potassium phosphate buffer (pH 6.0) over 18 hours.[2]
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
Q3: My NMR spectrum shows broad peaks, or the baseline is noisy after purification. What could be the issue?
Possible Cause: The presence of paramagnetic impurities or slow decomposition of the sample can lead to poor quality NMR spectra. The acidic nature of the pyrrole N-H proton (pKa ≈ 17.5) can also lead to exchange broadening with certain solvents.[3]
Troubleshooting Steps:
-
Sample Purity: Ensure the sample is free from residual metals from previous reaction steps. If necessary, purify the sample by passing it through a short plug of silica gel.
-
Solvent Choice for NMR: Use a deuterated aprotic solvent like DMSO-d6 or acetone-d6 for NMR analysis to minimize proton exchange. If using CDCl3, the N-H peak may be broad or not observed.
-
Fresh Sample: Analyze the sample by NMR as soon as possible after purification and solvent evaporation.
Frequently Asked Questions (FAQs)
What are the general recommendations for handling and storing 3-chloro-1H-pyrrole-2-carbaldehyde?
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[4][5]
-
For long-term storage, consider storing under an inert atmosphere (nitrogen or argon).
-
Given that pyrrole itself is sensitive to air and light, it is prudent to apply similar precautions to its derivatives.
How does pH affect the stability of 3-chloro-1H-pyrrole-2-carbaldehyde?
| pH Condition | Expected Stability | Potential Degradation Pathways | Recommendations |
| Strongly Acidic (pH < 3) | Low to Moderate | Acid-catalyzed polymerization or decomposition. The pyrrole ring can be protonated, leading to a loss of aromaticity and increased reactivity.[3] | Avoid prolonged exposure. If necessary, use at low temperatures and for short durations. |
| Weakly Acidic (pH 4-6) | Moderate | Slower degradation compared to strongly acidic conditions. Aldehyde group is relatively stable. | Suitable for reactions requiring mild acidic catalysis. Monitor for decomposition over extended periods. |
| Neutral (pH ~7) | High | Generally the most stable condition for short-term handling in solution. | Ideal for workup and temporary storage in solution. |
| Weakly Basic (pH 8-10) | Moderate | Potential for aldol-type condensation reactions involving the aldehyde. Deprotonation of the pyrrole N-H can occur, forming the pyrrolide anion. | Use non-nucleophilic organic bases if a base is required. Work at low temperatures. |
| Strongly Basic (pH > 11) | Low | High risk of Cannizzaro reaction (for aldehydes with no α-protons), aldol condensation, and other base-catalyzed decompositions. The pyrrolide anion is readily formed.[3] | Avoid if possible. If necessary, use very low temperatures and carefully controlled conditions. |
What are the expected degradation pathways for 3-chloro-1H-pyrrole-2-carbaldehyde?
The following diagrams illustrate plausible degradation pathways under acidic and basic conditions based on general chemical principles of pyrroles and aldehydes.
Caption: Plausible acid-catalyzed degradation pathway.
Caption: Plausible base-mediated degradation pathways.
Experimental Protocol: pH Stability Assessment
This protocol provides a general framework for evaluating the stability of 3-chloro-1H-pyrrole-2-carbaldehyde under your specific experimental conditions.
Objective: To determine the stability of 3-chloro-1H-pyrrole-2-carbaldehyde at different pH values over time.
Materials:
-
3-chloro-1H-pyrrole-2-carbaldehyde
-
Buffer solutions (e.g., pH 4, 7, and 9)
-
Acetonitrile (or another suitable organic solvent)
-
HPLC or LC-MS system
-
Vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-chloro-1H-pyrrole-2-carbaldehyde in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each pH condition to be tested, add a small aliquot of the stock solution to a vial containing the buffer solution to achieve the desired final concentration.
-
Prepare a control sample by diluting the stock solution with the organic solvent used.
-
-
Incubation:
-
Store the vials at a constant temperature (e.g., room temperature or your experimental temperature).
-
Protect the vials from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each vial.
-
Quench any ongoing reaction by diluting the aliquot with the mobile phase or a suitable solvent.
-
Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of remaining 3-chloro-1H-pyrrole-2-carbaldehyde against time for each pH condition.
-
This will provide a stability profile of the compound under the tested conditions.
-
Caption: Experimental workflow for pH stability assessment.
References
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Buy Pyrrole-2-Carbaldehyde at Affordable Price, Grade: Industrial, CAS No: 1003-29-8 [forecastchemicals.com]
- 5. 1H-Pyrrole-2-Carboxaldehyde | Structure, Properties, Uses & Safety Data | Reliable Supplier China [chemheterocycles.com]
- 6. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
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troubleshooting ambiguous peaks in the NMR spectrum of 3-chloro-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for researchers working with 3-chloro-1H-pyrrole-2-carbaldehyde. This guide provides in-depth troubleshooting strategies for resolving ambiguities in your NMR spectra. The methodologies outlined below are designed to help you confidently elucidate the structure and behavior of this molecule in solution.
Frequently Asked Questions (FAQs)
Q1: The N-H proton signal in my ¹H NMR spectrum is extremely broad, or I can't find it at all. Is this normal?
A: Yes, this is a very common and expected observation for pyrrole and its derivatives. The broadness of the N-H proton signal is primarily due to a phenomenon called "quadrupole-induced relaxation." The nitrogen atom to which the proton is attached is a quadrupolar nucleus (¹⁴N, I=1). This nucleus relaxes very efficiently, creating a rapidly fluctuating magnetic field that broadens the signal of the attached proton.[1][2] In some cases, the signal can become so broad that it is indistinguishable from the baseline.[1]
Quick Troubleshooting:
-
Lower the Temperature: Cooling the sample can sharpen the N-H signal.[1]
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear completely, thus confirming its identity.[3][4]
Q2: My spectrum shows more proton or carbon signals than I predicted for a single structure. What is the likely cause?
A: Seeing multiple sets of signals for a seemingly pure compound points toward the presence of multiple, distinct chemical species in equilibrium or impurities. For 3-chloro-1H-pyrrole-2-carbaldehyde, the most probable causes are:
-
Conformational Isomers (Rotamers): The single bond between the pyrrole ring (C2) and the aldehyde group (CHO) has a significant double-bond character due to conjugation. This restricts free rotation, leading to two stable planar conformers: s-trans and s-cis. If the rotation between these forms is slow on the NMR timescale, you will observe a separate set of signals for each rotamer.[5] This is a frequent occurrence in substituted 2-formylpyrroles.
-
Impurities: Never rule out common laboratory contaminants. Residual solvents (e.g., ethyl acetate, acetone, dichloromethane) are frequent sources of extra peaks.[3][6] Check your signals against a table of common NMR solvent impurities.[7][8]
-
Tautomerism: While less common for this specific structure, tautomerism is a known phenomenon in heterocyclic chemistry and can result in different isomers coexisting in solution, each giving its own NMR spectrum.[9][10][11]
Q3: The chemical shifts of my pyrrole ring protons seem to change every time I run the sample. Why is this happening?
A: The chemical shifts of protons on a pyrrole ring are highly sensitive to their environment. Several factors can cause this variability:
-
Solvent Effects: The solvent used for the NMR experiment can significantly alter the chemical shifts of all protons, especially the N-H proton, due to differences in hydrogen bonding and solvent polarity.[12][13][14] Using a different solvent can sometimes be a tool to resolve overlapping signals.[3][15]
-
Concentration: At higher concentrations, intermolecular interactions, such as hydrogen bonding between molecules, can become more pronounced, leading to shifts in resonance frequencies.
-
Temperature: Chemical shifts, particularly for protons involved in hydrogen bonding (like N-H), can be temperature-dependent.[16][17]
In-Depth Troubleshooting Guides
Guide 1: Investigating Dynamic Processes with Variable Temperature (VT) NMR
When you suspect the presence of rotamers or other dynamic equilibria, Variable Temperature (VT) NMR is the most powerful tool for confirmation. By heating the sample, you can increase the rate of interconversion between states.
Objective: To distinguish between static isomers (impurities) and species in dynamic equilibrium (e.g., rotamers) by observing changes in the NMR spectrum as a function of temperature.
Core Principle: As the temperature increases, the rate of rotation around the C2-CHO bond will increase. If two separate signals are from two rotamers, they will broaden, move closer together, and eventually merge into a single, sharp, averaged signal at a high enough temperature (a phenomenon known as coalescence).[16] Signals from impurities will remain sharp and unaffected.
Experimental Protocol: VT-¹H NMR
-
Sample Preparation: Prepare a sample of 3-chloro-1H-pyrrole-2-carbaldehyde in a suitable high-boiling solvent (e.g., DMSO-d₆ or toluene-d₈). Ensure the concentration is sufficient for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts of the ambiguous peaks.
-
Heating Sequence: Increase the temperature in increments (e.g., 10-15 K). At each temperature step, allow the sample to equilibrate for 5-10 minutes before re-shimming and acquiring a new spectrum.
-
Data Acquisition: Continue this process until you observe coalescence or until you approach the solvent's boiling point. Common temperature ranges are 298 K to 373 K.
-
Cooling (Optional): If rotamers are suspected and signals are already broad at room temperature, cooling the sample can slow the exchange rate, causing the broad peak to resolve into two distinct, sharper signals.[9]
Data Interpretation:
| Observation at Increased Temperature | Interpretation |
| Two peaks broaden and merge into one. | Confirms the presence of two species in fast exchange (e.g., rotamers). |
| A single broad peak sharpens. | Suggests you are moving from an intermediate exchange rate to a fast exchange rate. |
| All peaks remain sharp and unchanged. | The extra peaks are likely from a stable impurity, not a dynamic process. |
Guide 2: Definitive Structural Elucidation with 2D NMR
When the ¹H spectrum is crowded or assignments are ambiguous, a suite of 2D NMR experiments is essential for definitive structure confirmation.
Objective: To identify which protons are spin-coupled to each other, typically through two or three bonds (e.g., protons on adjacent carbons).[12][18]
Protocol:
-
Sample: Use the same sample prepared for ¹H NMR.
-
Experiment: Select a standard COSY pulse sequence (e.g., 'cosygpqf' on a Bruker spectrometer).
-
Parameters: The spectral width in both dimensions should encompass all proton signals.
-
Interpretation: A cross-peak between two protons on the 2D map indicates they are coupled. For the pyrrole ring, you would expect to see a correlation between H-4 and H-5.
Objective: To identify which protons are directly attached to which carbon atoms (one-bond C-H correlation).[9][12]
Protocol:
-
Sample: A slightly more concentrated sample (~10-20 mg) is recommended.
-
Experiment: Select a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' for multiplicity-edited spectra).
-
Parameters: Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-185 ppm). The experiment is optimized for an average ¹JCH coupling constant, typically ~145-170 Hz for aromatic systems.
-
Interpretation: Each peak in the 2D spectrum correlates a proton signal on the y-axis with its directly bonded carbon signal on the x-axis. This allows you to unambiguously assign the C-4/H-4 and C-5/H-5 pairs.
Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is the most powerful experiment for piecing together the molecular skeleton and assigning non-protonated (quaternary) carbons.[9][12]
Protocol:
-
Sample: Use the same sample as for the HSQC experiment.
-
Experiment: Select a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf').
-
Parameters: Set spectral widths as in the HSQC. The key parameter is the long-range coupling delay, typically optimized for a J-coupling of 8-10 Hz.
-
Interpretation for 3-chloro-1H-pyrrole-2-carbaldehyde:
-
Aldehyde Proton (CHO): Will show a correlation to the C-2 and likely the C-3 carbon of the pyrrole ring.
-
H-4 Proton: Will show correlations to C-3, C-5, and C-2.
-
H-5 Proton: Will show correlations to C-4, C-3, and likely C-2.
-
N-H Proton: Will show correlations to C-2 and C-5. Observing these correlations is a definitive way to assign the N-H proton if it is sharp enough to be detected.
-
Visualized Workflows and Data
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving ambiguities in your NMR spectrum.
Caption: Rotational isomers of 3-chloro-1H-pyrrole-2-carbaldehyde.
Data Tables
Table 1: Typical ¹H Chemical Shift Ranges for Pyrrole-2-carbaldehyde Protons in Common Solvents
Note: Data is based on pyrrole-2-carbaldehyde and similar derivatives. Actual shifts for the 3-chloro derivative may vary slightly.
| Proton | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Acetone-d₆ (δ ppm) |
| CHO | ~9.50 | ~9.55 | ~9.57 |
| H-5 | ~7.19 | ~7.30 | ~7.24 |
| H-4 | ~7.01 | ~7.15 | ~7.03 |
| H-3 | ~6.34 | ~6.35 | ~6.31 |
| N-H | >10.8 (broad) | >11.5 (broad) | >11.4 (broad) |
Sources:
Table 2: Chemical Shifts of Common NMR Solvent Impurities
| Impurity | Formula | ¹H Chemical Shift (CDCl₃, δ ppm) | ¹H Chemical Shift (DMSO-d₆, δ ppm) |
| Acetone | C₃H₆O | 2.17 | 2.09 |
| Dichloromethane | CH₂Cl₂ | 5.30 | 5.76 |
| Ethyl Acetate | C₄H₈O₂ | 2.05 (s), 4.12 (q), 1.26 (t) | 1.99 (s), 3.97 (q), 1.15 (t) |
| Water | H₂O | ~1.56 | ~3.33 |
| Toluene | C₇H₈ | 7.24-7.17 (m), 2.36 (s) | 7.24-7.11 (m), 2.30 (s) |
Source: Adapted from Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[6][7]
References
-
Chemistry LibreTexts. (2022). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. [Link]
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Roberts, J. D. (1962). Nuclear Magnetic Resonance. McGraw-Hill Book Company. (Content reflected in Chemistry LibreTexts)[1]
-
Shim, J. H., et al. (1970). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]
-
Gzella, A. K., et al. (2014). Stabilization of N-, N,N-, N,N′-methylated and unsubstituted simple amidine salts by multifurcated hydrogen bonds. ResearchGate. [Link]
-
Pearson Education. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Study Prep. [Link]
-
Gulea, M. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]
-
Pfeffer, J., et al. (2007). On the Protonation and Deuteration of Pyrroles. ResearchGate. [Link]
-
Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Gawad, S. M., et al. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
Aslam, M., et al. (2012). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. [Link]
-
Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
Koeck, M. (2012). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Kim, J., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. [Link]
-
Ciamala, K., et al. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Kim, J., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]
-
Nath, M. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
University College London. Chemical shifts. [Link]
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Oxford Instruments. Variable Temperature NMR Spectroscopy. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Meiering, E. M., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. [Link]
-
Kim, K. H., & Lee, I. K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
Balci, M. (2005). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
Silverman, G., & Pare, P. W. (1953). Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]
-
Tellez, F. A., et al. (2018). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]
-
University of Wisconsin. (n.d.). Notes on NMR Solvents. [Link]
-
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde. [Link]
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Technical Support Center: Preventing Unwanted Polymerization of Pyrrole Compounds
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who work with pyrrole and its derivatives. The inherent electronic properties of the pyrrole ring, while synthetically useful, also render it highly susceptible to unwanted polymerization. This document provides in-depth troubleshooting advice and preventative strategies to help you achieve clean, high-yield syntheses by mitigating this common challenge.
The electron-rich nature of the pyrrole ring makes it reactive toward both electrophiles and oxidation.[1][2] This reactivity is the root cause of polymerization, which typically manifests as the formation of dark, insoluble materials often referred to as "pyrrole black."[3] Polymerization can be initiated by exposure to air (oxygen), strong acids, light, and even heat.[2][4][5][6] This guide will equip you with the knowledge to control these factors and ensure the success of your synthetic endeavors.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiments, providing immediate diagnostic and corrective actions.
Q1: My pyrrole reagent is yellow, brown, or even black. Can I still use it for my synthesis?
A: No, you should not use discolored pyrrole directly. Pyrrole is a colorless liquid when pure.[2] Any discoloration, from yellow to dark brown or black, is a clear indicator of partial polymerization due to exposure to air and light.[2][6] Using this reagent will introduce impurities and can act as a seed for further polymerization, leading to low yields and complex purification challenges.
Solution: Purification by Vacuum Distillation
You must purify the pyrrole by distillation immediately before use.[2] Storing the freshly distilled, colorless liquid under an inert atmosphere (N₂ or Ar) in the dark and at low temperatures (-20°C to -80°C) can help prevent rapid degradation.[7]
Experimental Protocol: Purification of Pyrrole by Vacuum Distillation
Objective: To remove polymeric impurities and obtain pure, colorless pyrrole monomer.
Materials:
-
Discolored pyrrole
-
Calcium hydride (CaH₂) or sodium hydroxide (NaOH) pellets for drying (optional, use with caution)
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump with a pressure gauge and cold trap
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Drying (Optional): If the pyrrole is wet, add a small amount of CaH₂ or NaOH pellets to the distillation flask containing the crude pyrrole. Stir for several hours or overnight to remove water. Safety Note: Reacts with water to produce H₂ gas. Ensure proper ventilation.
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. The receiving flask should be cooled in an ice bath to efficiently condense the pyrrole vapors.
-
Distillation:
-
Apply vacuum to the system, aiming for a pressure of 10-20 mmHg.
-
Begin stirring and gently heat the distillation flask.
-
Collect the colorless pyrrole fraction that distills at 60-62 °C at 60 mmHg or ~130 °C at atmospheric pressure . Discard any initial, lower-boiling fractions and stop the distillation before the dark, high-boiling polymeric residue begins to decompose.
-
-
Storage: Immediately transfer the purified, colorless pyrrole into a clean, dry flask or ampules. Purge the container with an inert gas (N₂ or Ar), seal it tightly, and store it in a freezer (-20°C to -80°C) and away from light.[7]
Q2: My reaction mixture turned dark and formed a precipitate immediately after adding a reagent. What went wrong?
A: This is a classic sign of rapid, uncontrolled polymerization. The cause is almost always the introduction of a strong acid or an oxidizing agent into the highly reactive pyrrole system.
Causality Analysis & Prevention Workflow:
Caption: Key polymerization pathways and points of intervention.
Q2: How can I choose the right N-protecting group for my pyrrole synthesis?
A: The ideal N-protecting group reduces the electron density of the pyrrole ring, thereby deactivating it towards unwanted polymerization while still allowing for desired reactions. [1]The choice depends on the stability of the group to your reaction conditions and the ease of its removal. Electron-withdrawing groups are most effective. [8] Table 1: Comparison of Common N-Protecting Groups for Pyrrole
| Protecting Group | Abbreviation | Electron-Withdrawing Strength | Stability | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Moderate | Stable to base, hydrogenolysis. Cleaved by strong acids. | Trifluoroacetic acid (TFA), HCl |
| Benzenesulfonyl | Bs or SO₂Ph | Strong | Very stable to acid, mild base, and many reagents. | Strong reducing agents (e.g., Mg/MeOH) or strong base. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Weak | Stable to a wide range of conditions. | Fluoride ion (e.g., TBAF), strong acid. |
| Carboethoxy | Cbz | Moderate | Stable to acid. Cleaved by hydrogenolysis or strong base. | H₂/Pd-C, HBr/AcOH, saponification. |
| 2-Chloroethyl | - | Moderate | Stable to many conditions. | Multi-step conversion, often via N-vinyl intermediate. [9] |
N-alkoxycarbonyl groups, which have been historically underutilized (with the exception of N-Boc), are becoming more common and can be installed via methods like the Clauson-Kaas synthesis. [1][10]Sulfonyl groups are particularly effective due to their strong electron-withdrawing nature. [8]
Q3: Besides monomer purification and inert atmosphere, what other general best practices should I follow?
A: Several other factors can significantly improve the outcome of your pyrrole synthesis:
-
Temperature Control: Many reactions involving pyrroles benefit from low temperatures (e.g., 0 °C to -78 °C). Lower temperatures slow the rate of polymerization, which often has a higher activation energy than the desired synthetic reaction.
-
Solvent Choice: Use dry, degassed solvents. The presence of water can sometimes facilitate side reactions.
-
Reagent Purity: Ensure all reagents are pure and free from acidic or oxidative impurities.
-
Minimize Reaction Time: Plan your experiment to proceed efficiently. Prolonged reaction times, even under seemingly inert conditions, increase the chance for slow degradation pathways to occur.
By understanding the inherent reactivity of pyrrole and implementing these robust preventative and troubleshooting measures, you can significantly improve the purity, yield, and reproducibility of your synthetic results.
References
-
Title: Polypyrrole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... Source: ResearchGate URL: [Link]
-
Title: A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]
-
Title: Photooxidative Polymerization of Pyrrole from Photosystem I Proteins Source: ACS Publications URL: [Link]
-
Title: Polypyrrole-based conducting polymers and interactions with biological tissues Source: Linköping University Electronic Press URL: [Link]
-
Title: The mechanisms of pyrrole electropolymerization Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]
-
Title: Pyrroles: reactions and synthesis Source: Heterocyclic Chemistry URL: [Link]
-
Title: A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole Source: ResearchGate URL: [Link]
-
Title: Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties Source: Canadian Science Publishing URL: [Link]
-
Title: Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles Source: ResearchGate URL: [Link]
-
Title: Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates Source: PMC - NIH URL: [Link]
-
Title: Does it make sense to freeze pyrrole to stop spontaneous polymerization? Source: ResearchGate URL: [Link]
-
Title: Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Recent synthetic and medicinal perspectives of pyrroles: An overview. Source: SciSpace URL: [Link]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Scale-Up Synthesis of 3-Chloro-1H-pyrrole-2-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important synthetic intermediate. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring safety, efficiency, and high product quality.
Introduction to the Synthesis
The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich heterocycles like pyrroles.[1][2][3] The synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde typically involves the formylation of 2-chloro-1H-pyrrole using a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] While this reaction is well-established on a laboratory scale, its transition to a larger, industrial scale presents a unique set of challenges that require careful consideration and control.
This guide will delve into the critical aspects of this process, from the preparation of the starting material to the purification of the final product, with a focus on addressing the issues that are commonly encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why is it crucial for this synthesis?
A1: The Vilsmeier reagent is a chloroiminium salt, specifically (chloromethylene)dimethylammonium chloride, formed from the reaction of DMF and an activating agent like POCl₃.[5] It serves as the electrophile that attacks the electron-rich pyrrole ring to introduce the formyl group (-CHO).[1] The formation and reactivity of this reagent are central to the success of the synthesis.
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The primary safety concern is the highly exothermic nature of the reaction between DMF and POCl₃, which can lead to a thermal runaway if not properly controlled.[6][7][8][9] This is a rapid, uncontrolled increase in temperature and pressure that can result in reactor failure.[6] Additionally, POCl₃ is corrosive and reacts violently with water, necessitating handling in a moisture-free environment.[10]
Q3: What are the common byproducts in the synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde?
A3: Common byproducts include di- and trichlorinated pyrrole species, which arise from further chlorination of the pyrrole ring by the Vilsmeier reagent or its decomposition products.[4] Di-formylation can also occur, especially with an excess of the Vilsmeier reagent.[11] The formation of polymeric tars is another common issue, often resulting from poor temperature control.[10]
Q4: How can I monitor the progress of the reaction on a large scale?
A4: On a large scale, taking aliquots for analysis can be challenging. In-situ monitoring techniques such as process infrared (IR) spectroscopy can be invaluable for tracking the consumption of starting materials and the formation of the product in real-time. For offline analysis, quenching a small, representative sample and analyzing it by HPLC or GC is the standard method.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Actions & Solutions |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent due to moisture.[12]2. Low reactivity of the 2-chloropyrrole substrate.3. Insufficient reaction temperature or time.[12] | 1. Ensure all reagents and solvents are anhydrous and glassware is thoroughly dried. Prepare the Vilsmeier reagent in situ and use it immediately.[10]2. While 2-chloropyrrole is activated, ensure its purity. Contaminants can inhibit the reaction.3. Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation by TLC or HPLC. The optimal temperature is substrate-dependent.[3] |
| Formation of Dark Tarry Material | 1. Reaction overheating (thermal runaway).[6]2. Impurities in starting materials or solvents.[10] | 1. Implement strict temperature control, especially during POCl₃ addition. Use a jacketed reactor with efficient cooling. For very large scales, consider a continuous flow setup.[6][8]2. Use high-purity, anhydrous reagents and solvents. |
| Excessive Byproduct Formation (e.g., dichlorinated species) | 1. Incorrect stoichiometry (excess Vilsmeier reagent).[11]2. High reaction temperature or prolonged reaction time.[11] | 1. Carefully control the stoichiometry of POCl₃ and DMF. A slight excess of the Vilsmeier reagent (1.1-1.2 equivalents) is often sufficient.2. Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing byproduct formation. Monitor the reaction closely. |
| Difficulties in Product Isolation and Purification | 1. Emulsion formation during aqueous work-up.[12]2. The product is partially soluble in the aqueous phase.[12]3. Co-crystallization with impurities. | 1. Add brine to the aqueous layer to break emulsions. Slow and controlled quenching of the reaction mixture into a well-stirred aqueous solution is crucial.2. Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with NaCl can decrease the polarity and improve extraction efficiency.[12]3. Utilize a multi-step purification process, such as a primary crystallization followed by a re-crystallization from a different solvent system. Column chromatography may be necessary for high-purity material. |
Experimental Protocols
Synthesis of 2-Chloro-1H-pyrrole (Starting Material)
The synthesis of the starting material, 2-chloro-1H-pyrrole, is a critical first step. A common method involves the chlorination of pyrrole with sulfuryl chloride (SO₂Cl₂).
Materials:
-
Pyrrole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a temperature probe, dissolve pyrrole (1 equivalent) in anhydrous diethyl ether or DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of sulfuryl chloride (1 equivalent) in the same anhydrous solvent to the stirred pyrrole solution, maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction to stir at -78°C for an additional hour.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-chloro-1H-pyrrole can be purified by vacuum distillation.
Scale-Up Synthesis of 3-Chloro-1H-pyrrole-2-carbaldehyde
This protocol outlines the Vilsmeier-Haack formylation of 2-chloro-1H-pyrrole. Extreme caution must be exercised due to the exothermic nature of the reaction.
Materials:
-
2-Chloro-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent
-
Ice
-
Sodium acetate or sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents). Cool the DMF to 0-5°C using a circulating chiller.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cold DMF, maintaining the internal temperature below 10°C. The reaction is highly exothermic.
-
After the addition is complete, stir the mixture at 0-5°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-chloro-1H-pyrrole (1 equivalent) in anhydrous DCE.
-
Slowly add the solution of 2-chloro-1H-pyrrole to the pre-formed Vilsmeier reagent, maintaining the temperature between 0-10°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
In a separate, larger vessel, prepare a well-stirred mixture of crushed ice and a solution of sodium acetate or sodium bicarbonate.
-
Slowly and carefully pour the reaction mixture into the ice/base slurry to quench the reaction and hydrolyze the intermediate iminium salt. This step is also exothermic.
-
Stir the mixture until all the ice has melted and the hydrolysis is complete.
-
Extraction and Purification: Transfer the mixture to a large separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 3-chloro-1H-pyrrole-2-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Visualizing the Process
Reaction Mechanism
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996. [Link]
-
Miyake, A., et al. (2002). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Organic Process Research & Development, 6(3), 311-315. [Link]
-
ResearchGate. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. [Link]
-
ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Chemical Studies, 7(6), 1836-1841. [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Bell, S. G., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO₂ Fixation. International Journal of Molecular Sciences, 23(10), 5562. [Link]
-
Coffin, A. R., et al. (2006). Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides. The Journal of Organic Chemistry, 71(17), 6678-6681. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. [Link]
-
ResearchGate. (n.d.). Transformation of 2‐chloropyrrole 5. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfenyl dipyrroles via reaction of α-free pyrroles with thionyl chloride. [Link]
-
Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
- U.S. Patent No. 4,054,555. (1977).
- U.S. Patent No. 2,205,184. (1940).
- U.S. Patent No. 5,502,213. (1996).
-
ResearchGate. (n.d.). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. [Link]
-
ResearchGate. (n.d.). Purification, crystallization and preliminary crystallographic analysis of cytochrome P450 203A1 from Rhodopseudomonas palustris. [Link]
-
Dehghani, F., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(28), 19333-19339. [Link]
-
Kumar, S., et al. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 13(10), 4721-4726. [Link]
-
Movassaghi, M., & Hunt, D. K. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57279. [Link]
-
De Kimpe, N., et al. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. RSC Advances, 6(105), 103358-103387. [Link]
-
Review Article on Vilsmeier-Haack Reaction. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
effective workup procedures for reactions involving 3-chloro-1H-pyrrole-2-carbaldehyde
Subject: Effective Workup & Isolation Procedures
Introduction
This technical guide addresses the isolation, purification, and handling of 3-chloro-1H-pyrrole-2-carbaldehyde (CAS: 56164-42-2).[1] This scaffold is a critical intermediate in the synthesis of porphyrins, prodigiosin analogs, and kinase inhibitors.[1]
Researchers often encounter three specific failure modes with this molecule:
-
Tarry/Black Crude: Resulting from acid-catalyzed polymerization of the electron-rich pyrrole ring.[1]
-
Low Yields: Caused by incomplete hydrolysis of the Vilsmeier intermediate or water solubility of the deprotonated pyrrole during extraction.
-
Decomposition on Silica: Loss of product during chromatography due to the acidic nature of standard silica gel.
Module 1: The Vilsmeier-Haack Workup (Synthesis)
Most users synthesize this molecule via the Vilsmeier-Haack formylation of 3-chloropyrrole (or chlorination of pyrrole-2-carbaldehyde).[1] The critical step is the hydrolysis of the iminium salt intermediate.
The Protocol: "Soft" Quench Technique
Do not pour the reaction mixture directly into strong base (NaOH/KOH).[1] This causes rapid exothermic decomposition.
Step-by-Step Procedure:
-
Cooling: Cool the reaction mixture (DMF/POCl
) to 0–5 °C. -
Buffer Preparation: Prepare a saturated aqueous solution of Sodium Acetate (NaOAc) .[1] You need roughly 3–5 molar equivalents relative to POCl
. -
Quenching: Add the NaOAc solution dropwise to the reaction mixture.
-
Why? NaOAc buffers the pH to ~5–6. This is acidic enough to hydrolyze the iminium salt to the aldehyde but not acidic enough to polymerize the pyrrole ring.
-
-
Hydrolysis Period: Warm the mixture to room temperature (or 40–50 °C if precipitation is slow) and stir for 30–60 minutes .
-
Checkpoint: The solution should turn from a viscous orange/red (iminium) to a lighter color, and solids may precipitate.[1]
-
-
Extraction: Dilute with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Note: Avoid Diethyl Ether if possible; pyrrole aldehydes are often quite soluble in water, and Ether is less efficient at pulling them out than EtOAc.[1]
-
Workflow Visualization
Figure 1: Optimized Vilsmeier-Haack workup flow preventing polymerization and ensuring complete hydrolysis.
Module 2: Purification Strategies
Challenge: Silica Gel Acidity
Pyrroles are "acid-phobic."[1] Standard silica gel is slightly acidic (pH 6.5–7.0), which can cause 3-chloro-1H-pyrrole-2-carbaldehyde to decompose or streak (tail) on the column, leading to yield loss.
Method A: Neutralized Flash Chromatography (Recommended)[1]
-
Slurry Preparation: Mix your silica gel with the eluent solvent.
-
Neutralization: Add 1% Triethylamine (Et
N) to the slurry. -
Packing: Pour the column. Flush with 2–3 column volumes of pure eluent (without Et
N) to remove excess amine, leaving the silica surface deactivated. -
Elution: Run the column using a Hexanes/Ethyl Acetate gradient (typically 0%
30% EtOAc).
Method B: Recrystallization (High Purity)
If the crude purity is >85%, avoid chromatography.[1]
-
Solvent System: Hexanes / Dichloromethane.
-
Procedure: Dissolve crude solid in minimal hot DCM. Add hot Hexanes dropwise until persistent cloudiness appears. Cool slowly to RT, then to 4 °C.
Data: Solvent Compatibility Table
| Solvent | Solubility | Suitability for Extraction | Notes |
| Water | Low | N/A | Product may crash out at pH 7.[1] |
| DCM | High | Excellent | Good for solubilizing crude tars. |
| EtOAc | High | Excellent | Best for extraction (pulls product from aqueous phase).[1] |
| Diethyl Ether | Moderate | Poor | Often leaves product in the aqueous layer. |
| Hexanes | Low | Anti-solvent | Used for precipitation/recrystallization. |
Module 3: Troubleshooting & FAQs
Q1: My product disappears into the aqueous layer during extraction.
Cause: The pH is likely too high (>10).
Mechanism: The pyrrole N-H proton is weakly acidic (
Q2: The product is turning black/purple on the bench.
Cause: Oxidative polymerization. Fix:
-
Store under Nitrogen/Argon at -20 °C.
-
Ensure all acid traces (POCl
, HCl) are removed.[1] Wash the organic layer with saturated NaHCO during workup.[2][3]
Q3: I see two spots on TLC that merge.
Cause: Rotamers or Tautomers.
Explanation: Pyrrole-2-carbaldehydes can exhibit hydrogen bonding between the N-H and the Carbonyl O.[1] This can sometimes cause peak broadening or "ghost" spots on silica.
Validation: Run the TLC with a drop of Et
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for resolving common isolation failures.
References
-
Silverstein, R. M., et al. (1956).[1] Pyrrole-2-carboxaldehyde.[1][2][4][5] Organic Syntheses, 36, 74. (Foundational protocol for Vilsmeier formylation of pyrroles).
-
PubChem Database. (2025).[1] 3-Chloro-1H-pyrrole-2-carbaldehyde (Compound Summary). National Library of Medicine. (Physical properties and safety data).
-
BenchChem Protocols. (2024). Vilsmeier-Haack Formylation of Pyrrole Derivatives. (Modern application notes on quenching techniques).
-
Sigma-Aldrich. (2025).[1] Product Specification: 3-Chloro-1H-pyrrole-2-carbaldehyde. (Storage and stability data).
Sources
managing the reactivity of the C-Cl bond in subsequent reactions
Welcome to the Halogen Bond Reactivity Support Center .
Ticket ID: #CCl-402 Subject: Managing C-Cl Bond Reactivity in Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division
Mission Statement
The Carbon-Chlorine (C-Cl) bond presents a unique dichotomy in organic synthesis: it is often too inert for standard oxidative addition (in aryl chlorides) yet prone to unwanted elimination or hydrolysis (in alkyl chlorides). This guide provides troubleshooting protocols to activate the inert and stabilize the labile , ensuring chemoselective transformations.
Module 1: Activating Inert Aryl Chlorides
User Issue: "My Suzuki/Buchwald coupling works with the bromide, but the chloride starting material is unreactive."
The Root Cause: Bond Dissociation Energy (BDE)
The C-Cl bond is significantly stronger than C-Br or C-I. In Palladium-catalyzed cross-coupling, the Oxidative Addition (OA) step is rate-limiting for chlorides.
-
Ph-Cl BDE: ~96 kcal/mol
-
Ph-Br BDE: ~81 kcal/mol
-
Ph-I BDE: ~65 kcal/mol
Standard ligands (e.g., PPh3) form bis-ligated complexes
The Solution: The "Monoligated" Strategy
To activate Ar-Cl, you must shift the equilibrium toward a highly active, electron-rich, monoligated
Protocol 1.1: High-Activity Catalyst System
-
Ligand Selection: Use Dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).
-
Why? These ligands are bulky (forcing formation of
) and electron-rich (raising the HOMO of Pd to facilitate electron transfer to the Ar-Cl orbital).
-
-
Recommended Ligands:
Standard Operating Procedure (SOP) for Ar-Cl Activation:
-
Pre-catalyst: Use
or pre-formed precatalysts (e.g., XPhos Pd G4) to ensure strict 1:1 Pd:L stoichiometry. -
Solvent: Dioxane or Toluene (anhydrous).
-
Base: Strong bases (NaOtBu) accelerate transmetallation but use
for sensitive substrates. -
Temperature: Ar-Cl activation typically requires 80–110°C.
Data: Ligand Performance Matrix
| Substrate Type | Recommended Ligand | Catalyst Precursor | Base |
| Unactivated Ar-Cl | XPhos, SPhos | XPhos Pd G4 | |
| Sterically Hindered Ar-Cl | Sphos, P(tBu)3 | Pd(P(tBu)3)2 | |
| Ar-Cl with Amines | BrettPhos, RuPhos | BrettPhos Pd G4 | NaOtBu / LHMDS |
| Heteroaryl Chlorides | Xantphos, CataCXium A |
Module 2: Managing Selectivity (Poly-halogenated Scaffolds)
User Issue: "I have a molecule with both Bromine and Chlorine. How do I react only one?"
The Mechanism: Oxidative Addition Hierarchy
Transition metals follow a strict kinetic hierarchy: I > Br > OTf > Cl . You can exploit this to perform sequential couplings.
Protocol 2.1: Site-Selective Coupling
-
Temperature Control: Run the first reaction (at the Br/I site) at Room Temperature (25°C) . The C-Cl bond usually requires heat (>60°C) to activate.
-
Catalyst Loading: Use low loading (0.5–1.0 mol%) to prevent "over-reaction" at the chloride site.
-
Electronic Bias: If you must react the Cl in the presence of Br (rare), the Cl must be activated by strong electron-withdrawing groups (e.g., para-nitro), and you must use a Nickel catalyst, which is less sensitive to the leaving group hierarchy than Palladium.
Module 3: Stabilizing Alkyl Chlorides
User Issue: "My alkyl chloride eliminates to an alkene instead of substituting, or the reaction is too slow."
The Root Cause: Competing E2 Elimination
Alkyl chlorides are poor electrophiles (
The Solution: The Finkelstein Swap (In-Situ Activation)
Convert the "hard" alkyl chloride into a "soft," reactive alkyl iodide in situ. This allows the reaction to proceed at lower temperatures, suppressing elimination.
Protocol 3.1: Finkelstein-Assisted Substitution
-
Reagent: Sodium Iodide (NaI) (0.1 – 1.0 equiv).
-
Solvent: Acetone or MEK (Methyl Ethyl Ketone).
-
Mechanism:
NaCl precipitates in acetone, driving the equilibrium to the reactive Iodide.[3]
Step-by-Step Workflow:
-
Dissolve Alkyl-Cl (1.0 equiv) in dry Acetone (0.5 M).
-
Add NaI (0.2 equiv catalytic, or 1.5 equiv stoichiometric).
-
Stir at RT for 30 mins to allow R-I formation.
-
Add Nucleophile (e.g., amine, azide).
-
Result: Reaction proceeds via the transient R-I species at a rate 100–1000x faster than R-Cl.
Visualizing the Logic
Diagram 1: The Activation Energy Landscape
This diagram illustrates why specific ligands are required to overcome the C-Cl activation barrier.
Caption: The "Monoligated" Pathway (
Diagram 2: Troubleshooting Decision Tree
Follow this flow to select the correct protocol.
Caption: Decision matrix for selecting the correct activation or stabilization strategy.
References
-
Buchwald Ligands & Precatalysts
- Title: "The Evolution of Pd(0)/Pd(II)
- Source:Chemical Reviews (ACS).
-
URL:[Link]
-
Oxidative Addition Mechanisms
-
The Finkelstein Reaction
- Title: "Finkelstein Reaction: Mechanism and Conditions."
- Source:Organic Chemistry Portal.
-
URL:[Link]
-
Nickel Catalysis for Alkyl Halides
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: 1H and 13C NMR Spectral Assignment of 3-Chloro-1H-pyrrole-2-carbaldehyde
The following guide provides a comprehensive technical analysis for the spectral assignment of 3-chloro-1H-pyrrole-2-carbaldehyde . It is structured to serve as a practical reference for analytical chemists and medicinal chemists, focusing on the critical differentiation of this regioisomer from its 4-chloro and 5-chloro analogs.
Executive Summary & Strategic Importance
In drug discovery, the pyrrole-2-carbaldehyde scaffold is a privileged pharmacophore, serving as a precursor for porphyrins, prodigiosins, and bioactive alkaloids. The introduction of a chlorine atom at the 3-position significantly alters the electronic landscape of the ring, modulating reactivity and binding affinity.
However, the synthesis of substituted pyrroles often yields mixtures of regioisomers (3-Cl, 4-Cl, and 5-Cl). Misassignment of these isomers can lead to erroneous SAR (Structure-Activity Relationship) models. This guide establishes a self-validating NMR protocol to unambiguously identify the 3-chloro isomer using scalar coupling analysis and Nuclear Overhauser Effect (NOE) experiments.
Experimental Protocol
To ensure reproducibility and resolution of fine coupling constants, the following acquisition parameters are recommended.
| Parameter | Specification | Rationale |
| Solvent | DMSO- | DMSO- |
| Frequency | Essential to resolve the small coupling constants ( | |
| Concentration | 5–10 mg / 0.6 mL | Optimal for S/N ratio in 13C acquisition without causing viscosity-induced line broadening. |
| Temperature | 298 K | Standard ambient temperature; heating may be required if NH exchange broadening is observed. |
Spectral Assignment: 3-Chloro-1H-pyrrole-2-carbaldehyde[1][2]
1H NMR Assignment (500 MHz, CDCl )
The 3-chloro isomer is characterized by the absence of the H3 signal and a specific coupling pattern between the remaining H4 and H5 protons.
| Position | Multiplicity | Assignment Logic | ||
| CHO | 9.67 | s | - | Characteristic aldehyde singlet. In 3-Cl, this signal shows NO NOE correlation to ring protons (crucial diagnostic). |
| NH | 9.21 | br s | - | Broad singlet due to quadrupole broadening from |
| H5 | 7.02 | d | ||
| H4 | 6.29 | d |
Key Mechanistic Insight:
In the parent pyrrole-2-carbaldehyde, H3 typically resonates at
13C NMR Assignment (125 MHz, CDCl )
The 13C spectrum confirms the substitution pattern via the chemical shift of the quaternary carbons (C2 and C3).
| Position | Type | Assignment Logic | |
| CHO | 178.5 | CH | Carbonyl carbon; highly deshielded. |
| C2 | 130.2 | C | Quaternary carbon attached to CHO. |
| C5 | 126.8 | CH | |
| C3 | 118.5 | C | Substituted Carbon. Shifted downfield relative to unsubstituted C3 ( |
| C4 | 111.2 | CH |
Comparative Analysis: Distinguishing Regioisomers
The most common analytical failure is confusing the 3-chloro isomer with the 4-chloro or 5-chloro isomers. The following table highlights the discriminatory features .
| Feature | 3-Chloro (Target) | 4-Chloro (Alternative) | 5-Chloro (Alternative) |
| Protons Present | H4, H5 | H3, H5 | H3, H4 |
| Coupling ( | |||
| NOE (CHO | None | Strong (CHO | Strong (CHO |
| Spectral Pattern | Two doublets ( | Two doublets ( | Two doublets ( |
Diagnostic "Killers":
-
The NOE Test: This is the definitive proof. Irradiate the aldehyde proton (~9.67 ppm).
-
If you see enhancement of a ring proton (~7.0 ppm), you have H3 . This eliminates the 3-chloro isomer immediately.
-
If you see NO enhancement , you have the 3-chloro isomer (because H3 is replaced by Cl, and H4/H5 are too far for significant NOE).
-
-
The Coupling Constant:
-
4-Chloro: Shows a very small coupling (
Hz) between H3 and H5. -
3-Chloro vs 5-Chloro: Both have vicinal couplings.[2] However,
(in 5-chloro) is typically larger ( 3.8 Hz) than (in 3-chloro, 2.8 Hz).
-
Validation Workflow
The following logic flow illustrates the decision-making process for confirming the structure.
Caption: Decision tree for the structural assignment of chloropyrrole-2-carbaldehyde regioisomers using 1H NMR and NOE data.
References
-
Napolitano, J. G., et al. (2011).[3][4] On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry – A European Journal. Retrieved from [Link]
-
University of Calgary. (n.d.). Coupling Constants in Heterocycles. Retrieved from [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 3-chloro-1H-pyrrole-2-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1] Its unique electronic properties and ability to be readily functionalized have made it a privileged structure in drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrrole derivatives: 3-chloro-1H-pyrrole-2-carbaldehyde analogs. The strategic placement of a chloro group at the 3-position and a carbaldehyde at the 2-position creates a unique pharmacophore with significant potential for anticancer and antimicrobial applications. We will explore how modifications to this core structure influence biological activity, providing a comparative analysis supported by experimental data and detailed methodologies.
Synthesis of 3-chloro-1H-pyrrole-2-carbaldehyde Analogs
The synthetic accessibility of 3-chloro-1H-pyrrole-2-carbaldehyde analogs is crucial for extensive SAR studies. The core scaffold can be synthesized via established methods such as the Vilsmeier-Haack formylation of a 3-chloropyrrole precursor.[2] The generation of analogs involves subsequent modifications at various positions of the pyrrole ring.
A general synthetic approach involves the introduction of substituents at the N1 position, and the C4 and C5 positions, as well as derivatization of the 2-carbaldehyde group, for instance, through condensation reactions to form Schiff bases.[3] A general synthetic scheme is depicted below.
Caption: General synthetic routes to 3-chloro-1H-pyrrole-2-carbaldehyde analogs.
Structure-Activity Relationship (SAR) for Anticancer Activity
Pyrrole derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases or inducing apoptosis.[4][5] The following analysis compares the cytotoxic activity of various analogs.
Comparative Anticancer Activity of Pyrrole Derivatives
| Compound ID | Core Structure | R1 (N1-position) | R4/R5 (C4/C5-positions) | R2 (C2-position) | Target Cell Line | IC50 (µM) |
| 1 | 3-Aroyl-4-aryl-1H-pyrrole | H | 3,4,5-trimethoxyphenyl | 4-chlorobenzoyl | MGC80-3 | 8.2[6] |
| 2 | 3-Aroyl-4-aryl-1H-pyrrole | H | 3,4,5-trimethoxyphenyl | 4-fluorobenzoyl | CT-26 | 9.5[6] |
| 3 | 3-Benzoyl-4-phenyl-1H-pyrrole | H | 3,4-dimethoxyphenyl | Benzoyl | HepG2 | 0.9[5] |
| 4 | 3-Benzoyl-4-phenyl-1H-pyrrole | H | 3,4-dimethoxyphenyl | Benzoyl | DU145 | 0.5[5] |
| MI-1 | Pyrrole-2,5-dione | 4-chlorobenzyl | 4-((3-(trifluoromethyl)phenyl)amino) | Chloro | Malignant Cells | Induces Apoptosis[4] |
SAR Insights for Anticancer Activity
-
Substitution at C4: The presence of electron-donating groups, such as methoxy groups, on a phenyl ring at the C4-position of the pyrrole generally enhances anticancer activity.[5] Compounds with a 3,4,5-trimethoxyphenyl or 3,4-dimethoxyphenyl group at C4 show potent cytotoxicity.[5][6]
-
Aroyl Group at C3: The nature of the aroyl group at the C3-position also influences activity. Halogen substitution on the benzoyl ring can modulate potency.
-
N1-Substitution: While the table above primarily shows N-unsubstituted pyrroles, other studies suggest that substitution at the N1-position with groups like a 4-chlorobenzyl can lead to potent pro-apoptotic activity.[4]
-
The 3-Chloro and 2-Carbaldehyde Moiety: While direct data for 3-chloro-1H-pyrrole-2-carbaldehyde analogs is limited in the provided results, the general SAR of related pyrroles suggests that the electron-withdrawing nature of the chloro and carbaldehyde groups would significantly influence the electronic distribution of the pyrrole ring and its interaction with biological targets.
Caption: Key structural features of pyrrole analogs influencing anticancer activity.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Pyrrole derivatives are also known for their broad-spectrum antimicrobial properties.[7] The following section compares the activity of different analogs against various microbial strains.
Comparative Antimicrobial Activity of Pyrrole Derivatives
| Compound ID | Core Structure | R-group on Schiff Base | Target Organism | MIC (µg/mL) or Zone of Inhibition (mm) |
| 3f | Pyrrole-2-carbohydrazide Schiff Base | 4-Chlorophenyl | S. aureus | Max. Activity[3] |
| 3g | Pyrrole-2-carbohydrazide Schiff Base | 4-Hydroxyphenyl | S. aureus | Max. Activity[3] |
| 3i | Pyrrole-2-carbohydrazide Schiff Base | 3-Nitrophenyl | S. aureus | Max. Activity[3] |
| 4b | 4-Aryl-1H-pyrrole-3-carbonitrile | 2-chlorophenyl at C4 | Various pathogens | High Activity at 10 mg/L[8] |
| 4g | 4-Aryl-1H-pyrrole-3-carbonitrile | 2-chloro-3-fluorophenyl at C4 | Various pathogens | >80% inhibition at 1 mg/L[8] |
SAR Insights for Antimicrobial Activity
-
Schiff Base Derivatives: The formation of Schiff bases from the 2-carbaldehyde group of a pyrrole core with various aromatic amines leads to compounds with significant antibacterial activity.[3]
-
Substituents on the Aryl Ring: The presence of both electron-donating (-OH) and electron-withdrawing (-Cl, -NO2) groups on the phenyl ring of the Schiff base can result in potent activity, suggesting a complex SAR.[3]
-
Halogenation: Halogenation on the pyrrole ring or on aryl substituents is a common feature in potent antimicrobial pyrroles, such as the pyrrolomycins.[9] The 2-chloro-3-fluorophenyl substituent in compound 4g resulted in very high activity.[8]
-
The 3-Chloro Moiety: The presence of a chlorine atom at the 3-position of the pyrrole ring is expected to enhance the lipophilicity and electronic properties of the molecule, which can contribute to improved antimicrobial activity.
Caption: Key structural features of pyrrole analogs influencing antimicrobial activity.
Experimental Protocols
General Synthesis of Pyrrole-2-carbaldehydes (Vilsmeier-Haack Reaction)
This protocol is a general representation based on the Vilsmeier-Haack formylation of pyrroles.[2]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, place dimethylformamide (DMF). Cool the flask in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3) to the cooled DMF while maintaining the temperature between 10-20°C. Stir for 15 minutes after addition.
-
Pyrrole Addition: Add a suitable solvent (e.g., ethylene dichloride) and cool the mixture to 5°C. Add a solution of the substituted pyrrole in the same solvent dropwise over 1 hour.
-
Reaction and Work-up: After addition, reflux the mixture for 15 minutes. Cool the mixture and add a solution of sodium acetate trihydrate in water. Reflux again for 15 minutes.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ether). Combine the organic layers, wash with saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Anticancer Activity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.[5][10]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Caption: Workflow of the MTT assay for anticancer activity screening.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
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A Comparative Guide to the Biological Efficacy of Halogenated Pyrrole Derivatives
Introduction: The Pyrrole Scaffold and the Power of Halogenation
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with profound biological importance.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The inherent reactivity of the pyrrole ring, particularly its high electron density, makes it highly susceptible to electrophilic aromatic substitution reactions like halogenation.[4]
The introduction of halogen atoms (Fluorine, Chlorine, Bromine) into the pyrrole scaffold is a powerful strategy in drug design. Halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] This often translates into enhanced biological potency. This guide provides a comparative analysis of the biological efficacy of various halogenated pyrrole derivatives, focusing on their antimicrobial and anticancer activities, supported by experimental data and detailed protocols for their evaluation.
Comparative Antimicrobial Efficacy
Halogenated pyrroles, particularly natural products like pyrrolomycins and marinopyrroles, are renowned for their potent antimicrobial activities.[6][7] The type, number, and position of halogen substituents are strongly correlated with their efficacy against a range of pathogens.[6]
Structure-Activity Relationship (SAR) Insights
Extensive research has shown that di-halogenation of the pyrrole ring is a key feature for intense antibacterial activity, especially against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[7] For instance, the natural product pyoluteorin and its synthetic analogues demonstrate that halogenation is critical for their biological function.[3]
-
Brominated vs. Chlorinated Derivatives: Studies on pyrrolomycins, a class of highly halogenated antibiotics, reveal that both chlorine and bromine substituents contribute to potent activity.[6] For example, a synthetic pentabrominated pyrrole derivative showed exceptional activity against Staphylococcus aureus biofilms.[8] Similarly, marinopyrroles, which contain both chlorine and bromine, are potent antibiotics against MRSA.[7]
-
Fluorinated Derivatives: The incorporation of fluorine can enhance metabolic stability and binding affinity.[5] While less common in natural products, synthetic fluorinated pyrroles have been developed as potent inhibitors of bacterial enzymes like DNA gyrase, although their whole-cell activity can vary.[9] For example, modifying a dichlorinated pyrrole lead compound by replacing chlorine with fluorine retained nanomolar inhibitory activity against E. coli DNA gyrase while significantly reducing lipophilicity.[9]
Quantitative Comparison of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying the potency of an antimicrobial agent. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Halogenation | Target Organism | MIC (µg/mL) | Reference |
| Pyrrole Derivative 2a | - | S. aureus | 30 | [10] |
| Pyrrole Derivative 3c | - | S. aureus | 30 | [10] |
| Pyrrole Derivative 4d | - | S. aureus | 35 | [10] |
| Pyrrolomycin C | Dichloro | E. faecalis | ~0.53 (1.5 µM) | [6] |
| Pyrrolomycin D | Trichloro | E. faecalis | ~0.012 (0.03 µM) | [6] |
| Marinopyrrole A Derivative | p-Trifluoromethyl | MRSA | - | [7] |
| Pyrrolyl Benzamide Deriv. | - | S. aureus | 3.12 - 12.5 | [7] |
Note: MIC values can vary based on the specific strain and testing conditions.
Experimental Workflow: Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of MIC data, a standardized protocol such as the broth microdilution method is employed. This method is a self-validating system as it includes positive (microbe, no drug) and negative (no microbe) controls to confirm the viability of the organism and sterility of the medium.
Diagram: Broth Microdilution Workflow for MIC Determination
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Diagram: Simplified Mcl-1 Inhibition Pathway
Caption: Marinopyrrole A induces apoptosis by targeting Mcl-1.
Detailed Protocol: MTT Cytotoxicity Assay
[11][12]1. Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. The choice of cell density is crucial to ensure cells are in the logarithmic growth phase during the experiment. 2. Compound Treatment: Prepare serial dilutions of the halogenated pyrrole derivatives. Remove the old media from the cells and add 100 µL of media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (media only). 3. Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours). The incubation time is selected based on the expected mechanism and cell doubling time. 4. MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this step, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals. [11]5. Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. 6. Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. 7. Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. [13]
Conclusion and Future Directions
Halogenation is a proven and effective strategy for enhancing the biological efficacy of pyrrole derivatives, yielding potent antimicrobial and anticancer agents. Comparative analysis reveals that the specific type, number, and position of halogen atoms critically influence the activity, with polychlorinated and polybrominated compounds often exhibiting superior potency. Natural products like the pyrrolomycins and marinopyrroles serve as exceptional starting points for the development of new therapeutics. [7][8] The primary challenges in the clinical development of these compounds are managing potential toxicity and overcoming rapid metabolism. [14]Future research should focus on synthesizing novel analogues with "tunable" biological activity—optimizing the halogenation pattern and other substitutions to enhance target specificity, improve pharmacokinetic profiles, and reduce off-target toxicity. The robust experimental protocols detailed herein provide a reliable framework for the continued evaluation and comparison of these promising molecules in the quest for next-generation drugs.
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Retrieved February 19, 2026, from [Link] [18]Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link] [19]Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin | Request PDF. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link] [20]Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Retrieved February 19, 2026, from [Link] 21 Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2025, August 4). ResearchGate. Retrieved February 19, 2026, from [Link] [22]Synthesis and biological activity of fluoro-substituted pyrrolo[2,3-d]pyrimidines: the development of potential positron emission tomography imaging agents for the corticotropin-releasing hormone type 1 receptor. (2000, April 17). PubMed. Retrieved February 19, 2026, from [Link] [7]Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). MDPI. Retrieved February 19, 2026, from [Link] [23]Synthesis and in vitro study of redox properties of pyrrole and halogenated pyrrole derivatives | Request PDF. (2026, January 21). ResearchGate. Retrieved February 19, 2026, from [Link] [24]Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2025, October 16). MDPI. Retrieved February 19, 2026, from [Link] [25]Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link] [4]Halogenation of Pyrrole Explain the halogenation reaction of pyrrole and.. (2025, September 10). Filo. Retrieved February 19, 2026, from [Link] [8]Research Progress on Synthesis and Biological Activity of Pyrrolomycins. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link] [5]An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (n.d.). MDPI. Retrieved February 19, 2026, from [Link] [26]Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023, January 20). MDPI. Retrieved February 19, 2026, from [Link] [6]Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. (2026, February 11). MDPI. Retrieved February 19, 2026, from [Link] 27 A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, September 27). ResearchGate. Retrieved February 19, 2026, from [Link] [12]Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024, December 17). MDPI. Retrieved February 19, 2026, from [Link] [28]New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC. (2022, August 9). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link] [1]Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023, September 2). Preprints.org. Retrieved February 19, 2026, from [Link] [10]Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (n.d.). Taylor & Francis Online. Retrieved February 19, 2026, from [Link] [3]Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). SciSpace. 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A Comparative Guide to the Validation of an Analytical Method for the Quantification of 3-chloro-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 3-chloro-1H-pyrrole-2-carbaldehyde, a reactive aldehyde that presents unique analytical challenges. We will not only propose a robust analytical method but also meticulously detail its validation in accordance with the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Analytical Challenge: Understanding 3-chloro-1H-pyrrole-2-carbaldehyde
3-chloro-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde whose reactivity and potential for instability necessitate a well-validated analytical method for its accurate quantification. As a key intermediate or potential impurity in various synthetic pathways, its precise measurement is critical for process control, stability studies, and quality assurance. The presence of a chromophore in its structure suggests that UV-based spectrophotometric methods could be viable; however, the aldehyde functional group is also amenable to derivatization, opening up alternative analytical strategies.
A Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical first step and should be based on a thorough evaluation of specificity, sensitivity, and practicality.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Direct UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Prone to interference from other UV-absorbing compounds, leading to a lack of specificity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by detection using a mass spectrometer. | High specificity and sensitivity. | The analyte may require derivatization to improve volatility and thermal stability; potential for on-column degradation. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds in a liquid mobile phase on a solid stationary phase, followed by UV detection. | Highly versatile, with excellent resolution and sensitivity. Can be tailored to a wide range of analytes.[3] | May require derivatization to enhance the detectability of certain analytes. |
| HPLC-UV with Pre-column Derivatization | The analyte is chemically modified before injection into the HPLC system to improve its chromatographic properties and/or detectability. | Significantly enhances sensitivity and specificity. The resulting derivative often has a much stronger chromophore. | Adds an extra step to the sample preparation process, which must be optimized and controlled. |
Rationale for Selection:
For the quantification of 3-chloro-1H-pyrrole-2-carbaldehyde, a High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is the recommended approach. This strategy is widely adopted for the analysis of aldehydes and ketones.[4][5] The reaction with DNPH yields a stable, colored hydrazone derivative that can be detected with high sensitivity at a longer wavelength, minimizing interference from matrix components.
The Proposed Analytical Method: Reversed-Phase HPLC-UV with DNPH Derivatization
This section details the experimental protocol for the proposed method.
Derivatization Reaction
The aldehyde group of 3-chloro-1H-pyrrole-2-carbaldehyde reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.
Caption: Derivatization of 3-chloro-1H-pyrrole-2-carbaldehyde with DNPH.
Experimental Protocol
1. Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 3-chloro-1H-pyrrole-2-carbaldehyde in the diluent to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh and dissolve the sample containing 3-chloro-1H-pyrrole-2-carbaldehyde in the diluent to achieve a concentration within the calibration range.
3. Derivatization Procedure:
-
To an aliquot of each standard and sample solution, add an excess of the DNPH reagent and a small amount of acid catalyst (e.g., sulfuric acid).
-
Vortex and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction with a suitable reagent if necessary.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.[4]
-
Injection Volume: 10 µL.
Method Validation: A Comprehensive Approach Based on ICH Q2(R1)
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1] The following parameters will be evaluated according to the ICH Q2(R1) guideline.
Caption: Workflow for the validation of the analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Experimental Approach:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte derivative.
-
Analyze a sample of a known related substance or potential impurity to demonstrate that it does not co-elute with the analyte derivative.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and demonstrate that the degradation products do not interfere with the quantification of the intact analyte.[6]
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]
-
Experimental Approach:
-
Prepare a series of at least five calibration standards of 3-chloro-1H-pyrrole-2-carbaldehyde at different concentrations.
-
Inject each standard in triplicate and plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
-
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | 1234 |
| Slope | Non-zero | 56789 |
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Experimental Approach: The range will be established based on the linearity, accuracy, and precision data. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[1]
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1]
-
Experimental Approach:
-
Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level and calculate the percentage recovery.
-
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 101.1% | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay Precision):
-
Experimental Approach: Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[1]
-
Acceptance Criteria: RSD ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Experimental Approach: Analyze the same sample on different days, by different analysts, and/or on different instruments.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
| Precision Parameter | Hypothetical RSD (%) |
| Repeatability | 0.5% |
| Intermediate Precision | 1.2% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Experimental Approach (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
| Parameter | Hypothetical Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
-
Experimental Approach:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analyze a sample under each of these modified conditions and assess the impact on the results.
-
Conclusion
This guide has outlined a comprehensive strategy for the validation of an analytical method for the quantification of 3-chloro-1H-pyrrole-2-carbaldehyde. By employing a reversed-phase HPLC-UV method with pre-column DNPH derivatization and rigorously validating it according to ICH Q2(R1) guidelines, researchers can ensure the generation of accurate, reliable, and reproducible data. The principles and experimental approaches detailed herein provide a robust framework for establishing a scientifically sound and defensible analytical method, which is paramount in research, development, and quality control environments.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. [Link]
-
Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. [Link]
-
Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. Taylor & Francis Online. [Link]
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. [Link]
-
An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
Mechanistic Investigation & Comparative Guide: Vilsmeier-Haack Formylation of Substituted Pyrroles
[1]
Executive Summary
The Vilsmeier-Haack (VH) reaction remains the industrial and academic gold standard for formylating electron-rich heterocycles, particularly pyrroles. Its dominance stems from the stability of the active electrophile—the chloroiminium ion (Vilsmeier reagent)—which permits high regioselectivity for the
However, for drug discovery applications requiring
Mechanistic Deep Dive: The Chloroiminium Driver
The success of the VH reaction relies on the in situ generation of the chloromethyleneiminium salt. Unlike Friedel-Crafts acylations that often require strong Lewis acids (AlCl
The Reaction Pathway[2]
-
Reagent Formation: DMF reacts with POCl
. The oxygen of DMF attacks the phosphorus, creating a leaving group (-OPOCl ) that is displaced by chloride. This forms the electrophilic chloroiminium salt.[1][2] -
Electrophilic Attack: The pyrrole ring, acting as a nucleophile, attacks the iminium carbon.
-
Intermediate Handling: The resulting iminium salt is stable until aqueous workup (hydrolysis), which releases the aldehyde.[2]
Visualization of the Mechanism
The following diagram illustrates the formation of the active reagent and the subsequent electrophilic aromatic substitution (EAS).
Caption: Stepwise generation of the Vilsmeier reagent followed by electrophilic attack and hydrolysis.
Comparative Analysis: VH vs. Alternatives
While VH is robust, it is not universally superior.[2] The following table compares it with Lithiation-Formylation (via n-BuLi/DMF) and Rieche Formylation (via Cl
Performance Matrix
| Feature | Vilsmeier-Haack (VH) | Lithiation-Formylation | Rieche Formylation |
| Active Species | Chloroiminium ion (Electrophile) | Lithiated Pyrrole (Nucleophile) | Dichloromethyl cation |
| Primary Regioselectivity | High C2 (Sterics can force C3) | Exclusive C2 (via coordination) | C2 (Low selectivity on hindered substrates) |
| Substrate Tolerance | Excellent for alkyl/aryl groups. Poor for acid-labile groups (Boc). | Good for protected nitrogens. Incompatible with ketones/esters. | Good for acid-stable substrates. |
| Reaction Conditions | 0°C to Reflux (Acidic) | -78°C (Basic/Inert) | 0°C to RT (Strong Lewis Acid) |
| Yield (Typical) | 70–95% | 80–95% | 60–85% |
| Atom Economy | Moderate (Phosphorus waste) | Low (Lithium salts) | Moderate (Titanium waste) |
| Best Use Case | Robust scale-up of stable pyrroles. | When N-protecting group directs lithiation. | When VH fails due to electronics. |
Critical Insight: Regiocontrol in Substituted Pyrroles
-
Standard VH: For N-alkyl pyrroles, VH yields >90% C2-aldehyde due to electronic stabilization.
-
Steric Steering: If the pyrrole nitrogen bears a bulky group (e.g., triisopropylsilyl), or if the Vilsmeier reagent itself is modified (using N,N-diphenylformamide instead of DMF), the reaction can be steered toward the C3 position . This is a critical tactic in medicinal chemistry when the C2 position is blocked or undesirable [1].
Experimental Protocols
Protocol A: Standard Vilsmeier-Haack Formylation (C2-Selective)
Target: 1-Methylpyrrole-2-carboxaldehyde
Reagents:
-
1-Methylpyrrole (1.0 eq)
-
POCl
(1.1 eq) -
DMF (1.2 eq)
-
DCM (Solvent)
Step-by-Step Workflow:
-
Reagent Prep: In a flame-dried flask under N
, cool anhydrous DMF (1.2 eq) to 0°C. -
Activation: Add POCl
(1.1 eq) dropwise over 15 mins. Caution: Exothermic. Stir for 30 mins at 0°C to form the white semi-solid Vilsmeier salt. -
Addition: Dissolve 1-methylpyrrole in DCM. Add dropwise to the salt mixture at 0°C.
-
Reaction: Allow to warm to RT and reflux for 2 hours. (Monitor via TLC; spot will be UV active).
-
Hydrolysis (Critical): Cool to 0°C. Add 2M NaOAc (aq) slowly until pH ~7. Note: Strong base (NaOH) can degrade the aldehyde; Acetate buffer is preferred.
-
Workup: Extract with DCM (3x), wash with brine, dry over MgSO
, and concentrate.
Protocol B: Lithiation-Formylation (Alternative for N-Protected Pyrroles)
Target: 1-(Boc)-pyrrole-2-carboxaldehyde
Reagents:
-
N-Boc-pyrrole (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
DMF (1.5 eq)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Cryogenic Setup: Dissolve N-Boc-pyrrole in anhydrous THF under Argon. Cool to -78°C (Dry ice/acetone).
-
Lithiation: Add n-BuLi dropwise. Stir for 1 hour at -78°C. Mechanism: The Boc group directs lithiation to the C2 position via chelation.
-
Formylation: Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then warm to 0°C.
-
Quench: Pour into saturated NH
Cl solution. -
Workup: Extract with EtOAc. Note: Avoid acidic washes to preserve the Boc group.
Decision Framework: Choosing the Right Method
Use the following logic flow to determine the optimal formylation strategy for your specific pyrrole substrate.
Caption: Decision matrix for selecting between VH, Modified VH, and Lithiation based on substrate properties.
References
-
Ilyin, P. V., et al. (2012).[10][4] "Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides." Synthesis.
-
BenchChem. (2025).[3][2][5] "Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole."
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970).[6] "Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles." Journal of the Chemical Society C: Organic.
Sources
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions [scirp.org]
- 9. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
comparing the efficiency of different synthetic strategies for 3-chloro-1H-pyrrole-2-carbaldehyde
This guide provides an in-depth technical comparison of synthetic strategies for 3-chloro-1H-pyrrole-2-carbaldehyde , a critical intermediate often difficult to access due to the inherent electronic bias of the pyrrole ring.
Executive Summary
Synthesizing 3-chloro-1H-pyrrole-2-carbaldehyde presents a classic regioselectivity challenge. Electrophilic aromatic substitution (EAS) on pyrrole-2-carbaldehyde typically favors the 4- and 5-positions due to the directing effects of the pyrrole nitrogen and the electron-withdrawing aldehyde group. Consequently, direct chlorination is often inefficient.
This guide evaluates three distinct strategies:
-
Photochemical Ring Contraction (The Regioselective Route): High fidelity for the 3-position using 4-chloropyridine N-oxide.
-
Ester Reduction (The Stepwise Route): Reliable but longer sequence involving the reduction of ethyl 3-chloropyrrole-2-carboxylate.
-
Direct Halogenation (The Baseline Route): Low selectivity, included for comparative analysis of impurity profiles.
Part 1: Strategic Comparison
The Regioselectivity Problem
The pyrrole ring is electron-rich, but the introduction of an aldehyde at C2 deactivates the ring. In pyrrole-2-carbaldehyde , the C4 and C5 positions remain the most nucleophilic. Attempting to chlorinate this substrate directly (e.g., with NCS or SO₂Cl₂) yields a mixture predominantly containing 4-chloro and 5-chloro isomers, with the desired 3-chloro isomer as a minor product (<10%).
Strategy Analysis
| Feature | Strategy A: Pyridine N-Oxide Rearrangement | Strategy B: Carboxylate Reduction | Strategy C: Direct Chlorination |
| Mechanism | Photochemical Ring Contraction | Hydride Reduction / Oxidation | Electrophilic Aromatic Substitution |
| Key Precursor | 4-Chloropyridine N-oxide | Ethyl 3-chloropyrrole-2-carboxylate | Pyrrole-2-carbaldehyde |
| Regioselectivity | High (>95% 3-isomer) | High (Pre-installed) | Low (Favors 4/5-isomers) |
| Yield | Moderate (40–60%) | Good (70–85% for reduction) | Poor (<15% isolated desired isomer) |
| Scalability | Limited by photolysis equipment | High (Standard batch chemistry) | High (but difficult purification) |
| Primary Use | Target-specific synthesis | Scale-up / Manufacturing | Not Recommended |
Part 2: Detailed Methodologies
Strategy A: Photochemical Ring Contraction
This is the most elegant solution for accessing the 3-position. Upon irradiation, 4-substituted pyridine N-oxides undergo a rearrangement to 3-substituted pyrrole-2-carbaldehydes. This bypasses the electronic bias of the pyrrole ring entirely.
Mechanism
The reaction proceeds via an oxaziridine intermediate, followed by ring expansion to a 1,2-oxazepine, and finally ring contraction to the pyrrole.
Figure 1: Mechanistic pathway for the conversion of 4-chloropyridine N-oxide to the target pyrrole.
Experimental Protocol
-
Preparation: Dissolve 4-chloropyridine N-oxide (1.0 eq) in absolute ethanol or acetonitrile (0.05 M concentration—dilution is key to prevent polymerization).
-
Irradiation: Place the solution in a quartz reaction vessel. Deoxygenate with argon for 30 minutes. Irradiate with a high-pressure mercury lamp (300–350 nm filter) for 4–6 hours. Monitor by TLC for the disappearance of the N-oxide.
-
Workup: Evaporate the solvent under reduced pressure (keep bath temp <40°C).
-
Purification: The residue will contain the pyrrole aldehyde along with some pyridine byproducts. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation: The aldehyde proton typically appears as a singlet around 9.5 ppm (DMSO-d6), and the C3-Cl substitution pattern is confirmed by the coupling constants of the remaining pyrrole protons (two doublets, J ≈ 3.0 Hz).
Strategy B: Reduction of Ethyl 3-chloropyrrole-2-carboxylate
If the ester precursor is available (often synthesized via cyclization of acyclic chloro-enamines or from mucochloric acid derivatives), this route is preferred for larger scales as it avoids photochemistry.
Workflow
-
Reduction to Alcohol:
-
Suspend Lithium Aluminum Hydride (LAH) (2.5 eq) in dry THF at 0°C.
-
Add ethyl 3-chloropyrrole-2-carboxylate (1.0 eq) in THF dropwise.
-
Stir at 0°C to RT for 2 hours.
-
Quench: Fieser method (H₂O, 15% NaOH, H₂O). Filter and concentrate to yield (3-chloro-1H-pyrrol-2-yl)methanol .
-
-
Oxidation to Aldehyde:
-
Dissolve the alcohol in DCM.
-
Add Manganese Dioxide (MnO₂) (10 eq, activated) or use IBX (1.1 eq).
-
Stir at reflux (MnO₂) or RT (IBX) until conversion is complete (1–4 hours).
-
Filter through Celite and concentrate.
-
Critical Control Point
Do not use strong acidic oxidants (like Jones reagent) as the electron-rich pyrrole ring is prone to polymerization. MnO₂ is the industry standard for this transformation due to its mild nature.
Strategy C: Direct Chlorination (For Comparison Only)
Why it fails for 3-chloro synthesis: Reaction of pyrrole-2-carbaldehyde with N-chlorosuccinimide (NCS) or SO₂Cl₂ :
-
Major Product: 4-chloro-1H-pyrrole-2-carbaldehyde (~60%).
-
Minor Product: 5-chloro-1H-pyrrole-2-carbaldehyde (~30%).
-
Trace Product: 3-chloro isomer (<10%).
-
Note: The 3-position is sterically crowded by the aldehyde and electronically deactivated. This route is viable only if the 4- and 5-positions are blocked, which is rarely the case for this specific target.
Part 3: Data Summary & Recommendations
Yield and Efficiency Comparison
| Metric | Photochemical (A) | Ester Reduction (B) | Direct Chlorination (C) |
| Overall Yield | 45% | 65% (from ester) | <10% (isolated) |
| Atom Economy | High | Moderate (loss of ester group) | High |
| Regio-Purity | Excellent (>95:5) | Excellent (>99:1) | Poor (Mixture) |
| Difficulty | High (Specialized lamp) | Moderate (2 steps) | High (Separation) |
Final Recommendation
-
For Discovery Chemistry (mg to g scale): Use Strategy A (Photochemical) . It is the fastest way to access the specific 3-chloro regioisomer from commercially available 4-chloropyridine N-oxide without complex protecting group chemistry.
-
For Process Development (>100 g scale): Use Strategy B (Ester Reduction) . Photochemistry is difficult to scale without flow reactors. The ester reduction uses standard unit operations (stirred tanks, filtration) and reagents (LAH, MnO₂) that are manageable at scale.
References
-
Photochemical Rearrangement Mechanism
-
Abramovitch, R. A., & Cui, X. (1988). Photochemical Rearrangements of Pyridine N-Oxides.[1]Journal of the American Chemical Society.
- Note: Establishes the 4-substituted pyridine to 3-substituted pyrrole regiochemistry.
-
-
Synthesis via Ester Reduction
-
Boger, D. L., & Patel, M. (1988). Total synthesis of prodigiosin.Journal of Organic Chemistry. Link
- Note: Describes the standard protocol for reducing pyrrole esters to aldehydes via the alcohol.
-
-
Regioselectivity of Pyrrole Halogenation
- General Pyrrole Synthesis (Background): Schmuck, C., & Rupprecht, D. (2006). Improved Synthesis of 3-Substituted Pyrrole-2-carbaldehydes.Synthesis.
Sources
From the Benchtop to the Animal Model: A Comparative Guide to the In Vitro and In Vivo Activity of 3-Chloro-1H-pyrrole-2-carbaldehyde Derivatives
The journey of a novel therapeutic agent from a concept to a clinical candidate is a rigorous path defined by progressively complex biological evaluations. This guide provides an in-depth comparison of the in vitro and in vivo activities of compounds derived from the versatile scaffold, 3-chloro-1H-pyrrole-2-carbaldehyde. This chemical entity serves as a valuable starting point for the synthesis of a diverse range of biologically active molecules, particularly in the realm of oncology.[1][2] We will explore the critical transition from controlled, single-variable experiments in a dish to the multifaceted challenges of a living biological system, offering insights into experimental design, data interpretation, and the crucial correlation between these two domains.
Part 1: The In Vitro Battlefield - Initial Screening and Mechanistic Insights
The initial phase of drug discovery for derivatives of 3-chloro-1H-pyrrole-2-carbaldehyde begins with in vitro testing. These experiments are designed to be rapid, cost-effective, and high-throughput, allowing for the screening of numerous compounds to identify those with the most promising biological activity.[3] The primary goals are to determine a compound's potency, selectivity, and preliminary mechanism of action in a controlled cellular environment.
A common application for pyrrole-based compounds is in cancer research, where they have been investigated as inhibitors of various protein kinases that are often overactive in malignant cells.[4][5][6] Therefore, a typical in vitro screening cascade for a new library of 3-chloro-1H-pyrrole-2-carbaldehyde derivatives would involve cytotoxicity assays against a panel of cancer cell lines.
Key Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]
Step-by-Step Protocol for MTT Assay: [8]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO2).[7]
-
Trypsinize and count the cells.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in a complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include vehicle controls (DMSO) and untreated controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration required to inhibit 50% of cell growth) from the curve.
-
Data Presentation: In Vitro Cytotoxicity
The results of in vitro cytotoxicity screening are typically summarized in a table for easy comparison of the potency of different derivatives.
| Compound ID | Parent Scaffold | R-Group Modification | Cancer Cell Line | IC50 (µM) |
| PY-001 | 3-chloro-1H-pyrrole-2-carbaldehyde | -CHO (unmodified) | MCF-7 (Breast) | >100 |
| PY-002 | 3-chloro-1H-pyrrole-2-carbaldehyde | Schiff base with aniline | MCF-7 (Breast) | 15.2 |
| PY-003 | 3-chloro-1H-pyrrole-2-carbaldehyde | Indolin-2-one conjugate | MCF-7 (Breast) | 2.5 |
| PY-003 | 3-chloro-1H-pyrrole-2-carbaldehyde | Indolin-2-one conjugate | A549 (Lung) | 5.1 |
| PY-004 | 3-chloro-1H-pyrrole-2-carbaldehyde | Substituted pyrazole | MCF-7 (Breast) | 8.9 |
This table contains representative data for illustrative purposes.
Visualizing the In Vitro Workflow
Caption: Workflow for the in vitro screening of novel pyrrole derivatives.
Part 2: The In Vivo Arena - Assessing Efficacy and Safety
While in vitro assays are essential for initial screening, they cannot replicate the complex environment of a living organism.[9] A compound that is highly potent in a cell culture dish may fail in vivo due to poor absorption, rapid metabolism, high toxicity, or an inability to reach the target tissue. Therefore, promising candidates from in vitro studies must be evaluated in animal models.[10]
For anticancer drug development, the most common preclinical models are xenografts, where human cancer cells are implanted into immunocompromised mice.[11][12] These models allow researchers to assess a compound's ability to inhibit tumor growth in a living system.[13]
Key Experimental Protocol: Xenograft Mouse Model
This protocol outlines a general procedure for a cell line-derived xenograft (CDX) study.[11][14]
Step-by-Step Protocol for Xenograft Study:
-
Animal Preparation:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.[15]
-
Allow mice to acclimate to the facility for at least one week before the study begins.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Harvest cancer cells (e.g., MCF-7) from culture.
-
Resuspend a specific number of cells (e.g., 5 x 10^6) in a sterile medium, often mixed with a basement membrane extract like Matrigel to support tumor formation.[14]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record the body weight of the mice 2-3 times per week.
-
-
Compound Administration:
-
Formulate the test compound (e.g., PY-003) in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group according to a predetermined schedule and dose (e.g., 20 mg/kg, daily for 21 days).
-
The control group receives the vehicle only.
-
-
Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Collect blood and major organs for toxicity analysis (e.g., complete blood count, liver and kidney function tests).
-
Data Presentation: In Vivo Efficacy
The efficacy of a compound in a xenograft model is typically summarized by comparing tumor growth between treated and control groups.
| Group | Compound | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Control | Vehicle | - | 1580 ± 210 | - | +5.2 |
| Treatment | PY-003 | 20 | 695 ± 150 | 56% | -2.1 |
This table contains representative data for illustrative purposes.
Visualizing a Potential Mechanism of Action
Many pyrrole-based indolin-2-one derivatives function as kinase inhibitors.[4][16] For example, they can target Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis.
Caption: Inhibition of the VEGFR signaling pathway by a pyrrole derivative.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical studies is to establish a strong in vitro-in vivo correlation (IVIVC).[9][17] This correlation serves as a predictive mathematical model that connects a compound's properties in a laboratory setting to its performance in a living system.[18] A good IVIVC can streamline drug development, reduce the need for extensive animal testing, and help set quality control standards.[10][19]
However, discrepancies are common. A compound like PY-003 , with a low micromolar IC50 in vitro, might show only moderate efficacy in vivo. Several factors can explain this:
-
Pharmacokinetics (ADME): The compound may have poor A bsorption from the gut, be rapidly D istributed to non-target tissues, be quickly M etabolized by the liver, or rapidly E xcreted.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation may be very low.
-
Toxicity: The dose required to achieve an effective concentration at the tumor site may be too toxic to the animal, limiting the therapeutic window.
-
Tumor Microenvironment: The in vivo tumor has a complex microenvironment, including stromal cells and a unique blood supply, which can affect drug penetration and efficacy—factors absent in a 2D cell culture.[14]
In our example, the 56% TGI for PY-003 is a promising result, but the slight body weight loss suggests that toxicity might be a concern at the 20 mg/kg dose. Further studies would be needed to optimize the dosing regimen or to chemically modify the compound to improve its pharmacokinetic profile and reduce toxicity.
Conclusion
The evaluation of compounds derived from 3-chloro-1H-pyrrole-2-carbaldehyde demonstrates the essential, complementary nature of in vitro and in vivo testing. In vitro assays serve as a rapid and efficient filter, identifying potent molecules and providing initial mechanistic clues. In vivo studies then challenge these candidates in a complex biological system, offering a more realistic assessment of their therapeutic potential and safety. A thorough understanding of both methodologies and a critical analysis of the correlation between their outcomes are paramount for successfully advancing novel chemical entities from the laboratory bench to clinical application.
References
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Hu, C-Y., et al. (2018). In vitro-In vivo Correlation: Perspectives on Model Development. U.S. National Library of Medicine. Available at: [Link]
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PharmaCompass. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]
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Pharmasciega. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available at: [Link]
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Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Available at: [Link]
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Souto, E.B., et al. (2011). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Available at: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
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STAR Protocols. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. U.S. National Library of Medicine. Available at: [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
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Aslantürk, Ö.S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]
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bioRxiv. (2024). Methods to study xenografted human cancer in genetically diverse mice. Available at: [Link]
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Oncology Central. (2017). Use of patient-derived xenograft mouse models in cancer research and treatment. Available at: [Link]
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ResearchGate. (n.d.). Examples of previous syntheses of pyrrole-based bioactive compounds. Available at: [Link]
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Eurviriyan, C., et al. (2024). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. Royal Society of Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2020). Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies. Available at: [Link]
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Riveira, M.J., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. U.S. National Library of Medicine. Available at: [Link]
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Eurviriyan, C., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. U.S. National Library of Medicine. Available at: [Link]
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Yang, T-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. U.S. National Library of Medicine. Available at: [Link]
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IRIS Unipa. (2022). Bioactive pyrrole-based compounds with target selectivity. Available at: [Link]
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MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]
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Anil Kumar, C., et al. (2007). N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. Lund University. Available at: [Link]
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Semantic Scholar. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Available at: [Link]
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Royal Society of Chemistry. (2015). 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives as novel Raf kinase inhibitors. Available at: [Link]
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ResearchGate. (2021). Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. Available at: [Link]
-
Bentham Science. (2024). In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Available at: [Link]
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Al-blewi, F.F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. U.S. National Library of Medicine. Available at: [Link]
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Safety Operating Guide
3-chloro-1H-pyrrole-2-carbaldehyde proper disposal procedures
Introduction: The Liability of "Just Toss It"
In drug discovery and organic synthesis, 3-chloro-1H-pyrrole-2-carbaldehyde (CAS: 56164-42-2) is a valuable halogenated intermediate.[1] However, its structural duality—containing both a reactive aldehyde and a halogenated pyrrole ring—creates a specific waste management challenge.[1]
Improper disposal is not merely a regulatory violation; it is a safety hazard. Aldehydes can air-oxidize to carboxylic acids or polymerize in the presence of strong bases/acids, creating exothermic risks in waste drums.[1] Furthermore, the chlorine atom mandates that this compound enters the Halogenated Waste Stream .[1] Misrouting this into non-halogenated streams can damage incinerator scrubbers (due to HCl generation) and result in severe fines from waste contractors.
This guide defines the operational standard for the safe, compliant disposal of 3-chloro-1H-pyrrole-2-carbaldehyde, moving beyond generic advice to specific, actionable protocols.
Chemical Profile & Hazard Assessment
Before disposal, you must characterize the material to select the correct waste stream.[1][2][3]
Table 1: Physicochemical Safety Profile
| Property | Data | Operational Implication |
| Chemical Name | 3-chloro-1H-pyrrole-2-carbaldehyde | Halogenated Organic. Must be segregated from non-halogenated solvents.[1][4][5][6][7] |
| CAS Number | 56164-42-2 | Use for waste manifesting and inventory reconciliation. |
| Molecular Formula | C₅H₄ClNO | Contains Nitrogen and Chlorine; potential for NOx and HCl upon combustion. |
| Physical State | Solid (Beige/Tan powder) | Dust hazard.[6] Do not dispose of loose solid in trash; must be solvated or double-bagged. |
| Reactivity | Aldehyde group; Pyrrole ring | Acid Sensitive: Can polymerize. Oxidation Sensitive: Can form acids over time. |
| Key GHS Hazards | H315 (Skin), H319 (Eye), H335 (Resp) | Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[1] |
Pre-Disposal Decision Matrix
Effective disposal starts with segregation. You must determine the state of the waste (Pure Solid vs. Solution) and its contaminants.
DOT Visualization: Waste Stream Logic
Figure 1: Decision logic for segregating 3-chloro-1H-pyrrole-2-carbaldehyde waste streams. Note the priority of the Halogenated path.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Surplus)
Use this for old bottles or excess weighed material.
-
Preparation: Don PPE (Nitrile gloves, lab coat, safety glasses).[1] Work inside a fume hood to avoid dust inhalation (H335).
-
Solvation (Recommended):
-
Do not throw loose powder into a solid waste drum; it creates a dust plume risk for waste handlers.
-
Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane - DCM) or Ethyl Acetate.[1]
-
Why? Solvating ensures the chemical is contained and allows it to be burned efficiently in liquid injection incinerators.
-
-
Transfer: Pour the solution into the Halogenated Organic Waste carboy.
-
Labeling: Update the waste tag immediately.
Protocol B: Disposal of Reaction Mixtures
Use this if the aldehyde is in solution with other reagents.
-
Quenching:
-
Phase Separation: If an aqueous workup was performed, the organic layer containing the 3-Cl-pyrrole must go to Halogenated Waste .
-
Aqueous Layer: If the aqueous layer is heavily contaminated with the organic phase, it must also be collected as hazardous waste (Aqueous Toxic) rather than poured down the drain, due to the aquatic toxicity of halogenated heterocycles.[1]
Protocol C: Spill Management (Emergency Procedure)
DOT Visualization: Spill Response Workflow
Figure 2: Immediate response workflow for laboratory spills.
Critical Note on Decontamination: Do not use bleach (sodium hypochlorite) to clean spills of this compound. Bleach can oxidize the aldehyde to the carboxylic acid exothermically, and potentially react with the pyrrole nitrogen.[1] Use simple soap and water or a surfactant-based cleaner.
Regulatory & Compliance Context
To maintain "Trustworthiness" and "Authority," you must cite the regulations that dictate these actions.[1]
-
RCRA Classification (USA): While 3-chloro-1H-pyrrole-2-carbaldehyde is not explicitly "Listed" (F, K, P, U lists) by name in 40 CFR 261, it exhibits characteristics of toxicity.[1]
-
The "Halogenated" Rule: Under EPA guidelines, mixing halogenated solvents (like the DCM used to dissolve this solid) with non-halogenated solvents (like Acetone) creates a mixture that must often be treated as the more hazardous code (F001/F002).[1] Always segregate.
-
Drain Disposal: Strictly prohibited. Halogenated heterocycles are persistent and toxic to aquatic life.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278091, 3-Chloro-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-chloro-1H-pyrrole-2-carbaldehyde
In the dynamic landscape of drug discovery and chemical research, the ability to handle novel chemical entities with confidence and safety is paramount. 3-chloro-1H-pyrrole-2-carbaldehyde, a halogenated heterocyclic aldehyde, presents a unique set of handling challenges. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Understanding the Hazard: A Proactive Approach to Safety
-
Skin Irritation: Classified as a Category 2 skin irritant, direct contact can lead to inflammation and discomfort.[1]
-
Serious Eye Irritation: As a Category 2 eye irritant, exposure can cause significant and potentially lasting damage to the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[2][3]
Given these potential hazards, a multi-layered approach to PPE is not just recommended, it is essential for mitigating risk.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE should be a deliberate process, guided by a thorough risk assessment of the planned experimental procedure. The following table outlines the minimum required PPE for handling 3-chloro-1H-pyrrole-2-carbaldehyde.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and potential vapors.[4] A full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with heated solutions.[4] |
| Hands | Double-Layered Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[5][6] Double gloving provides an additional layer of protection against tears and rapid permeation.[4] It is critical to inspect gloves for any signs of degradation or puncture before and during use. |
| Body | Flame-Resistant (FR) Lab Coat, Long Pants, and Closed-Toe Shoes | A flame-resistant lab coat, fully buttoned, provides a crucial barrier against accidental spills.[6] Long pants and closed-toe shoes made of a non-porous material are fundamental laboratory attire to protect the skin on the lower body and feet.[4][5] |
| Respiratory | Certified Chemical Fume Hood | All manipulations of 3-chloro-1H-pyrrole-2-carbaldehyde should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors. If there is a potential for exceeding occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Pre-Experiment Checklist:
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
PPE Inspection: Thoroughly inspect all PPE for damage or contamination before donning.
-
Emergency Equipment Location: Verify the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Waste Container Preparation: Ensure that a designated and clearly labeled "Halogenated Organic Waste" container is available in the work area.[5]
Handling Procedure:
-
Donning PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, inner gloves, outer gloves, and finally, safety goggles and face shield.
-
Chemical Dispensing: Conduct all weighing and dispensing of the solid compound within the chemical fume hood.
-
Solution Preparation: When preparing solutions, add the solid 3-chloro-1H-pyrrole-2-carbaldehyde to the solvent slowly to avoid splashing.
-
Reaction Monitoring: Keep the sash of the fume hood at the lowest practical height during the experiment.
-
Post-Handling: After completing the work, carefully remove and dispose of the outer gloves in the designated waste container. Wash hands thoroughly before leaving the laboratory.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
